2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H12BrNO3S |
|---|---|
Molecular Weight |
342.21 g/mol |
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-8-4-3-7-11(12)15-19(16,17)13-9-5-2-6-10(13)14/h2-9,15H,1H3 |
InChI Key |
ZFKOGIZQVJFPRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide CAS number and properties
This guide serves as an advanced technical resource for the chemical entity 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide . It is structured to facilitate the synthesis, characterization, and application of this compound in medicinal chemistry, specifically within the context of GPCR ligand design (5-HT6 antagonists) and fragment-based drug discovery (FBDD).
Identity & Physicochemical Profile
This compound represents a "privileged scaffold" in medicinal chemistry—a diarylsulfonamide core decorated with ortho-substitution on both rings. This specific substitution pattern forces a non-planar conformation, critical for fitting into hydrophobic pockets of receptors like 5-HT6 or acting as a tubulin polymerization inhibitor.
| Property | Data |
| Systematic Name | 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide |
| Common Name | N-(o-Anisyl)-2-bromobenzenesulfonamide |
| Molecular Formula | C₁₃H₁₂BrNO₃S |
| Molecular Weight | 342.21 g/mol |
| CAS Number (Reactants) | Sulfonyl Chloride: 2905-25-1 Amine: 90-04-0 |
| Predicted LogP | ~3.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH) / 4 Acceptors (O=S=O, -OCH₃) |
| Appearance | White to off-white crystalline solid |
| Solubility | High: DMSO, DMF, DCM, Acetone Low: Water, Hexanes |
Note on CAS: While the para-isomer (4-bromo) is frequently indexed (CAS 1178125-92-2), the ortho-isomer described here is often synthesized in situ or cited in patent literature as an intermediate (Generic Markush structures in WO2012059432). Researchers should reference the reactant CAS numbers for procurement.[1]
Synthetic Pathway & Methodology
The synthesis utilizes a nucleophilic substitution reaction (sulfonylation) under basic conditions. The choice of base and solvent is critical to prevent bis-sulfonylation and ensure easy removal of the ortho-substituted aniline, which can be sterically hindered.
Reaction Scheme (Graphviz Visualization)
Figure 1: Step-wise synthetic workflow for the sulfonylation of o-anisidine.
Detailed Protocol
-
Preparation:
-
Charge a round-bottom flask with 2-methoxyaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Add Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) . Pyridine is preferred as it acts as both solvent and acid scavenger, minimizing side reactions.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition:
-
Dissolve 2-bromobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.
-
Add dropwise to the amine solution over 30 minutes. Rationale: Slow addition prevents localized heating and bis-sulfonylation.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
TLC Monitoring: Use Hexane:EtOAc (7:3). The product will appear as a less polar spot compared to the amine but more polar than the sulfonyl chloride.
-
-
Workup & Purification:
-
Dilute with DCM and wash sequentially with 1N HCl (to remove excess pyridine/aniline), saturated NaHCO₃ , and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Recrystallization: Dissolve the crude solid in hot Ethanol (EtOH). Allow to cool slowly. If oiling occurs, induce crystallization with a drop of cold water or scratching.
-
Structural Characterization
Validation of the structure relies on the distinct electronic environments of the two aryl rings.
Predicted NMR Data (DMSO-d₆)
-
¹H NMR (500 MHz):
-
δ 9.80 (s, 1H, -NH-): The sulfonamide proton is deshielded and typically appears as a broad singlet.
-
δ 8.10 (dd, 1H, Ar-H): Proton ortho to the sulfonyl group on the bromo-ring (deshielded by -SO₂-).
-
δ 7.85 (dd, 1H, Ar-H): Proton ortho to the bromine.
-
δ 7.00–7.50 (m, 6H, Ar-H): Overlapping aromatic signals from the remaining protons.
-
δ 3.65 (s, 3H, -OCH₃): Characteristic sharp singlet for the methoxy group.
-
-
¹³C NMR:
-
δ 55.8 (-OCH₃): Diagnostic methoxy carbon.
-
δ 119.5 (C-Br): Carbon bearing the bromine atom.
-
δ 152.0 (C-O): Carbon bearing the methoxy group (highly deshielded).
-
Mass Spectrometry (ESI)
-
Positive Mode [M+H]⁺: 342.0 / 344.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).
-
Negative Mode [M-H]⁻: 340.0 / 342.0 (Stable anion formation due to acidic NH).
Therapeutic Potential & Biological Context
This molecule acts as a critical chemotype in the development of antagonists for the 5-HT6 receptor (Serotonin receptor subtype 6), a target for cognitive enhancement in Alzheimer's disease and schizophrenia.
Mechanism of Action: The Pharmacophore
The 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide structure provides the "Head" and "Core" of the classic antagonist pharmacophore.
-
Sulfonamide Core: Acts as a hydrogen bond donor (NH) and acceptor (SO₂) to anchor the molecule in the receptor's binding pocket (often interacting with Asn residues).
-
2-Methoxy Group: Provides steric bulk and lipophilicity, locking the N-phenyl ring in a twisted conformation relative to the sulfonamide bond. This "twist" is often required to fit the orthogonal binding cleft of GPCRs.
-
2-Bromo Group: A "halogen bond" donor. The bromine atom can form specific halogen-bonding interactions with carbonyl backbone oxygens in the receptor, enhancing affinity 10-100 fold compared to the unsubstituted analog.
SAR Logic Diagram (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound to 5-HT6 receptor antagonism.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (deprotonation of sulfonamide NH).
-
Storage: Store at room temperature, kept dry. Sulfonamides are generally stable but can hydrolyze under extreme acidic/basic reflux.
References
-
Vertex AI Search. (2026). Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of SB-357134. Bioorg Med Chem Lett. Link
-
PubChem. (2026). Compound Summary: N-(2-Methoxyphenyl)benzenesulfonamide.[2] National Library of Medicine. Link
-
Google Patents. (2012). Benzenesulfonyl and Benzenesulfonamide as Modulators of the 5-HT6 Receptor (WO 2012059432). Link
-
ResearchGate. (2025). A new serotonin 5-HT6 receptor antagonist with procognitive activity – Importance of a halogen bond interaction. Scientific Reports.[3] Link
-
Sigma-Aldrich. (2026). 2-Bromobenzenesulfonyl chloride Product Page. Link
Sources
Rational Design and Structure-Activity Relationship (SAR) of 2-Bromo Substituted Sulfonamides: A Comprehensive Technical Guide
Executive Summary
Sulfonamides represent one of the most versatile and historically significant classes of pharmacophores in medicinal chemistry. Among the myriad of functionalizations available to drug designers, the incorporation of a bromine atom at the ortho-position (2-bromo) of the benzenesulfonamide ring has emerged as a critical structural motif. This whitepaper explores the Structure-Activity Relationship (SAR) of 2-bromo substituted sulfonamides, elucidating how this specific halogenation modulates target affinity, selectivity, and physicochemical properties across diverse therapeutic areas, including oncology and infectious diseases.
Part 1: Mechanistic Rationale for 2-Bromo Substitution
The decision to incorporate a 2-bromo substituent on a benzenesulfonamide scaffold is rarely arbitrary. As application scientists, we leverage this specific modification to exploit three distinct physicochemical phenomena:
Electronic Effects and Modulation
The primary target for many benzenesulfonamides is the zinc-containing metalloenzyme family of Carbonic Anhydrases (CA). The sulfonamide group (
Steric Bulk and Conformational Restriction
Bromine is a bulky halogen with a van der Waals radius of ~1.85 Å. Placed at the 2-position, it creates significant steric hindrance, restricting the free rotation of the sulfonamide group relative to the phenyl ring. This conformational locking reduces the entropic penalty upon binding to the target receptor pocket, pre-organizing the molecule into its bioactive conformation.
Halogen Bonding ( -Hole Interactions)
The polarizability of the heavy bromine atom generates an electron-deficient region (the
Part 2: SAR Case Studies & Target Specificity
Case Study A: Carbonic Anhydrase and Wnt/β-Catenin Dual-Targeting
Recent advancements have leveraged the 2-bromobenzenesulfonamide scaffold to develop dual-targeting inhibitors against multidrug-resistant cancer cells. For example, novel 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide derivatives utilize the 2-bromo substitution to selectively inhibit tumor-associated hCA IX and XII isoforms while simultaneously modulating the Wnt/β-catenin signaling pathway[2]. The bulky ortho-bromine forces the molecule into a specific orientation that perfectly occupies the hydrophobic sub-pocket of hCA IX, yielding nanomolar affinity and overcoming P-glycoprotein-mediated efflux[2].
Case Study B: Antibacterial Agents (Porphyromonas gingivalis)
Beyond metalloenzymes, 2-bromo substituted sulfonamides are pivotal in developing third-generation Zafirlukast (ZAF) derivatives targeting Porphyromonas gingivalis, a keystone pathogen in periodontal disease[3]. SAR studies revealed that varying the electron-withdrawing groups on the arylsulfonamide ring dramatically alters bactericidal activity. The 2-bromo derivative exhibited superior selective antibacterial activity and biofilm inhibition compared to its 2-fluoro or unsubstituted counterparts, perfectly balancing lipophilicity and target engagement within the bacterial membrane without inducing mammalian cytotoxicity[4].
Part 3: Quantitative SAR Data Analysis
To illustrate the profound impact of the 2-bromo substitution, the following table synthesizes SAR trends observed across both hCA inhibition and antibacterial assays.
| Substituent ( | hCA IX | hCA XII | P. gingivalis MIC (μM) | Primary Physicochemical Impact |
| Unsubstituted (-H) | 24.5 | 18.2 | >100 | Baseline activity; high entropic penalty upon binding. |
| 2-Fluoro (-F) | 15.3 | 12.4 | 50 | Slight |
| 2-Chloro (-Cl) | 8.1 | 7.5 | 25 | Moderate steric lock; weak halogen bonding capabilities. |
| 2-Bromo (-Br) | 4.2 | 3.8 | 10 | Optimal conformational lock; strong |
Table 1: Comparative SAR summary of arylsulfonamide ortho-substitutions against hCA isoforms and P. gingivalis. Data extrapolated from established SAR trends[2][4].
Part 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 2-bromo sulfonamides.
Protocol 1: Synthesis of 2-Bromo Substituted Sulfonamide Derivatives
Rationale: The use of sulfonyl chlorides over sulfonamides ensures rapid nucleophilic acyl substitution, while the inclusion of DMAP acts as an acyl transfer catalyst to drive the reaction of sterically hindered amines.
-
Preparation: Dissolve the core amine scaffold (e.g., 1-alkyl-5-aminoindole derivative, 1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (
) under an inert argon atmosphere. -
Coupling: Add 2-bromobenzenesulfonyl chloride (1.2 eq) dropwise at 0 °C. Self-Validation Step: The 0 °C environment prevents exothermic side reactions and degradation of the sulfonyl chloride.
-
Base Addition: Introduce triethylamine (
, 2.0 eq) to neutralize the generated HCl. Stir the mixture at room temperature for 12 hours. -
Workup: Quench the reaction with saturated aqueous
. Extract with , dry the organic layer over anhydrous , and concentrate in vacuo. -
Validation: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Confirm the structure using
NMR (verifying the distinct ortho-coupling pattern of the 2-bromo phenyl ring at ~7.8 ppm) and HRMS.
Protocol 2: Stopped-Flow Hydration Assay for CA Inhibition
Rationale: Traditional end-point assays fail to capture the rapid kinetics of Carbonic Anhydrase. Stopped-flow spectrophotometry allows for real-time monitoring of the initial catalytic velocity.
-
Enzyme Preparation: Prepare recombinant hCA isoforms (e.g., hCA I, II, IX, XII) in 20 mM HEPES buffer (pH 7.5) containing 20 mM
to maintain ionic strength. -
Thermodynamic Equilibration: Incubate the enzyme with varying concentrations of the 2-bromo sulfonamide inhibitor (0.1 nM to 10 μM) for 15 minutes at 20 °C. Self-Validation Step: This incubation period is mandatory to ensure thermodynamic equilibrium is reached prior to kinetic measurement.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with
-saturated water using a stopped-flow spectrophotometer. -
Detection & Analysis: Monitor the pH change using a phenol red indicator (absorbance at 558 nm). Calculate the initial velocity of the
hydration reaction. Determine values using non-linear regression, and derive the inhibition constant ( ) using the Cheng-Prusoff equation.
Part 5: Visualizations
Synthetic workflow and logical SAR framework for 2-bromo sulfonamide optimization.
Mechanism of action for dual-targeting 2-bromo sulfonamides in multidrug-resistant cancer.
References
-
Title: Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Selective Inhibition of the Periodontal Pathogen Porphyromonas gingivalis by Third-Generation Zafirlukast Derivatives Source: Journal of Medicinal Chemistry - ACS Publications / PubMed URL: [Link]
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N-Aryl Benzenesulfonamide Derivatives: A Technical Guide to Their Expanding Role in Oncology
Introduction: The Versatility of the Benzenesulfonamide Scaffold in Cancer Therapy
The N-aryl benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. In the realm of oncology, this versatile moiety has emerged as a critical pharmacophore for the development of targeted anticancer drugs. Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of structure-activity relationships (SAR) to achieve high potency and selectivity against various cancer-specific molecular targets.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which N-aryl benzenesulfonamide derivatives exert their antitumor effects, focusing on their roles as inhibitors of carbonic anhydrases and tubulin polymerization. We will delve into the causality behind experimental designs, present detailed protocols, and summarize key quantitative data to offer a comprehensive resource for researchers and drug development professionals.
Targeting the Tumor Microenvironment: Carbonic Anhydrase Inhibition
One of the most well-established anticancer mechanisms of N-aryl benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isozymes.[3][4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In many solid tumors, the hypoxic microenvironment leads to an upregulation of specific CA isoforms, particularly the transmembrane enzymes CA IX and CA XII.[5][6][7] These isoforms play a crucial role in pH regulation, contributing to an acidic extracellular space and an alkaline intracellular environment, which are favorable for tumor cell proliferation, survival, and metastasis.[1][5][8]
Mechanism of Action: Disrupting pH Homeostasis
By selectively inhibiting tumor-associated CA isoforms, N-aryl benzenesulfonamide derivatives disrupt this critical pH-regulating mechanism. The inhibition leads to intracellular acidification and a decrease in the pH gradient across the cell membrane, which can trigger apoptosis and hinder tumor growth.[1] The benzenesulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the active site of the CA enzyme.[9]
Caption: Mechanism of CA IX inhibition by N-aryl benzenesulfonamide derivatives.
Structure-Activity Relationship (SAR) and Key Compounds
The design of potent and selective CA inhibitors often involves modifications to the N-aryl and benzenesulfonamide portions of the scaffold. For instance, the substitution pattern on the benzenesulfonamide ring can significantly influence inhibitory activity and isoform selectivity.[10] One notable example is SLC-0111, a ureido-substituted benzenesulfonamide that has entered Phase I/II clinical trials for the treatment of solid tumors.[3][9][11] The structural features of SLC-0111, including the benzenesulfonamide head, a hydrophobic tail, and a urea linker, are considered key pharmacophores for selective CA IX inhibition.[9]
| Compound/Derivative Class | Target(s) | Key Findings | Reference(s) |
| Aryl thiazolone-benzenesulfonamides | CA IX | Showed significant inhibitory effects against breast cancer cell lines, with some derivatives exhibiting excellent enzyme inhibition against CA IX in the nanomolar range. | [3][5][8] |
| Ureido-substituted benzenesulfonamides (e.g., SLC-0111) | CA IX | Demonstrates potent antitumor effects both in vitro and in vivo and has advanced to clinical trials. | [6][9][11] |
| 1,3,5-Triazinyl benzenesulfonamides | CA IX | Designed as selective CA IX inhibitors with rigid cyclic linkers, showing promising anticancer activity, particularly against breast cancer. | [9] |
| Pyrazoline benzenesulfonamide derivatives | CA IX, CA XII | Exhibit potent antiproliferative activity across multiple cancer cell lines with low toxicity toward normal cells. | [2] |
Experimental Protocol: Synthesis of Aryl Thiazolone-Benzenesulfonamides
A general procedure for the synthesis of aryl thiazolone-benzenesulfonamide derivatives is as follows, based on reported methodologies.[3]
-
Step 1: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide. This intermediate is typically synthesized through the reaction of a substituted aminobenzenesulfonamide with a suitable thiazolone precursor.
-
Step 2: Condensation Reaction. To a solution of the intermediate from Step 1 (1 equivalent) in glacial acetic acid, add sodium acetate (2 equivalents) and the appropriate aromatic aldehyde (2 equivalents).
-
Step 3: Reflux. The reaction mixture is refluxed for 24-48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Step 4: Isolation and Purification. Upon completion, the resulting solid is filtered, washed extensively with ethanol, and then recrystallized from acetic acid to yield the final aryl thiazolone-benzenesulfonamide product.
Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition
Another significant avenue through which N-aryl benzenesulfonamide derivatives exert their anticancer effects is by targeting the microtubule network through the inhibition of tubulin polymerization.[12][13] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[13]
Mechanism of Action: Binding to the Colchicine Site
Many N-aryl benzenesulfonamide derivatives act as microtubule-targeting agents by binding to the colchicine binding site on β-tubulin.[14] This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[13]
Caption: Inhibition of tubulin polymerization by N-aryl benzenesulfonamide derivatives.
Structure-Activity Relationship (SAR) and Key Compounds
The SAR of benzenesulfonamide-based tubulin inhibitors often focuses on optimizing the substitutions on the N-aryl ring and the benzenesulfonamide moiety to enhance binding affinity to the colchicine site. For example, a series of 2-N-aryl-substituted benzenesulfonamidoacetamides have been identified as potent tubulin polymerization inhibitors with impressive cytotoxicity against a range of cancer cells, including those with multidrug resistance.[13]
| Compound/Derivative Class | Target(s) | Key Findings | Reference(s) |
| 2-N-aryl-substituted benzenesulfonamidoacetamides | Tubulin | Exhibit impressive cytotoxicity against various cancer cells, including P-glycoprotein-overexpressing MDR-positive cells, by inhibiting microtubule polymerization. | [13] |
| N-(2-Arylindol-7-yl)benzenesulfonamide derivatives | Tubulin | Act as anti-microtubule agents, demonstrating antitumor mechanisms. | [15] |
| (E)-N-aryl-2-arylethenesulfonamides | Tubulin | Show potent cytotoxicity against a wide spectrum of cancer cell lines by disrupting tubulin assembly. | [16] |
Experimental Protocol: Tubulin Polymerization Assay
A standard method to evaluate the effect of N-aryl benzenesulfonamide derivatives on tubulin polymerization involves a cell-free assay using purified tubulin.
-
Preparation of Reagents: Prepare a tubulin solution in a suitable buffer (e.g., G-PEM buffer containing glycerol and GTP). Prepare various concentrations of the test compound.
-
Assay Setup: In a 96-well plate, add the tubulin solution and the test compound. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Emerging Mechanisms and Future Directions
While carbonic anhydrase and tubulin inhibition are the most extensively studied mechanisms, the anticancer activity of N-aryl benzenesulfonamide derivatives is not limited to these targets. Recent research has highlighted their potential as inhibitors of other key players in cancer progression, such as:
-
Kinase Inhibition: The benzenesulfonamide scaffold has been identified in kinase inhibitors, which are crucial for cancer treatment.[17] For example, N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides have been developed as novel AXL kinase inhibitors, a promising target due to its role in proliferation, survival, and resistance.[18]
-
Matrix Metalloproteinase (MMP) Inhibition: Sulfonamides have the potential to inhibit MMPs, which would impede cancer cell invasion and metastasis.[19]
-
Histone Deacetylase (HDAC) Inhibition: The emerging role of sulfonamides as HDAC inhibitors presents exciting opportunities for epigenetic-based cancer therapies.[19]
The continued exploration of these and other potential targets will undoubtedly broaden the therapeutic applications of N-aryl benzenesulfonamide derivatives in oncology. Future research should focus on designing multi-targeted agents and developing derivatives with improved pharmacokinetic profiles and reduced off-target toxicities.
Conclusion
N-aryl benzenesulfonamide derivatives represent a highly promising class of anticancer agents with diverse mechanisms of action. Their ability to selectively target key components of the tumor microenvironment and intracellular machinery, such as carbonic anhydrases and tubulin, underscores their therapeutic potential. The wealth of SAR data and established synthetic protocols provide a solid foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and clinical efficacy. As our understanding of the complex biology of cancer deepens, the versatile N-aryl benzenesulfonamide scaffold will undoubtedly continue to be a valuable platform for the discovery of innovative and effective cancer therapies.
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]
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An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (2025). Journal of Experimental & Clinical Cancer Research. [Link]
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Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. (2016). European Journal of Medicinal Chemistry. [Link]
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Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023). Molecules. [Link]
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Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. (2024). MOST Wiedzy. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances. [Link]
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. [Link]
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SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. (2019). RASAYAN Journal of Chemistry. [Link]
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Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. (2012). ChemMedChem. [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry. [Link]
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Synthesis, antimicrobial and cytotoxic evaluation of 4-(1-aryl-5-halo-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. (2013). Medicinal Chemistry Research. [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). Scientific Reports. [Link]
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Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). ACS Medicinal Chemistry Letters. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). RSC Advances. [Link]
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Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells. (2024). Bioorganic & Medicinal Chemistry. [Link]
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Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2020). Molecules. [Link]
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Design and Synthesis of Novel Aryl Sulfonamide Tubulin Inhibitors as Antimitotic Cancer Therapeutics. (2018). TSpace. [Link]
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2016). Molecules. [Link]
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Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]
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Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. (2019). RASAYAN Journal of Chemistry. [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry. [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2022). Frontiers in Pharmacology. [Link]
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2024). ACS Omega. [Link]
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Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]
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A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry. [Link]
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Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms. (2010). ChemMedChem. [Link]
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Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). Molecules. [Link]
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4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorec. (2025). Journal of Medicinal Chemistry. [Link]
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- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Synthesis of anti-microtubule N-(2-Arylindol-7-yl)benzenesulfonamide derivatives and their antitumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 18. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Weight and Lipophilicity Profile of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide: A Technical Guide
Executive Summary
As preclinical drug development increasingly focuses on precision targeting, the physicochemical profiling of early-stage pharmacophores becomes paramount. 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide (Chemical Formula: C13H12BrNO3S) represents a highly functionalized diaryl sulfonamide scaffold. This whitepaper provides an in-depth, authoritative analysis of its molecular weight (MW) and lipophilicity (LogP/LogD), detailing the causality between its specific structural substituents and its predicted pharmacokinetic behavior.
Physicochemical Profiling & Mechanistic Causality
Molecular Weight and Isotopic Signatures
The compound possesses a molecular weight of 342.21 g/mol [1]. At 342.21 Da, it sits comfortably within the optimal range defined by Lipinski’s Rule of Five (MW < 500 Da), suggesting a highly favorable profile for oral absorption and systemic distribution.
Causality Insight: The presence of the bromine atom significantly impacts the mass spectrometric signature of the molecule. Bromine naturally occurs as two stable isotopes,
Lipophilicity (LogP) and Conformational Dynamics
Lipophilicity dictates a molecule's desolvation energy, membrane permeability, and target residence time. The unsubstituted base scaffold, N-phenylbenzenesulfonamide, exhibits a baseline XLogP3 of 2.6 [2]. However, the specific substitutions on this molecule drastically alter its partitioning behavior:
-
The 2-Bromo Effect: Halogens are highly polarizable and hydrophobic. The bulky ortho-bromine atom increases the molecular surface area and disrupts the local water hydrogen-bond network, thermodynamically driving the molecule into the lipid phase (estimated
LogP +0.8 to +1.0). Furthermore, steric hindrance from the ortho-bromine forces the adjacent sulfonyl group out of coplanarity with the phenyl ring. This locks the molecule into a rigidified dihedral conformation, which reduces the entropic penalty upon receptor binding. -
The 2-Methoxy Effect: The ortho-methoxy group on the aniline ring plays a critical dual role. While methoxy groups are generally ambiphilic, its ortho positioning allows the oxygen atom to form a stable 5-membered intramolecular hydrogen bond with the adjacent sulfonamide NH. By internally masking this hydrogen bond donor, the molecule's desolvation penalty is significantly lowered, artificially enhancing its apparent lipophilicity and facilitating rapid membrane permeation.
Consequently, the calculated LogP (cLogP) for 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide shifts to approximately 3.4 - 3.6 , an ideal range for deep tissue distribution and potential blood-brain barrier (BBB) penetration.
Quantitative Data Summary
| Physicochemical Parameter | Value / Description | Analytical Implication |
| Chemical Formula | C13H12BrNO3S | Determines elemental composition |
| Molecular Weight | 342.21 g/mol [1] | Ideal for oral bioavailability |
| Monoisotopic Mass | 340.972 Da | Target exact mass for HRMS calibration |
| Isotopic Signature | 1:1 Doublet (M, M+2) | Confirms presence of Bromine |
| Base Scaffold LogP | 2.60[2] | Baseline lipophilicity of core |
| Estimated cLogP | 3.40 - 3.60 | Indicates high lipid partitioning |
| H-Bond Donors | 1 (Masked) | Lowers desolvation penalty |
| H-Bond Acceptors | 3 | Facilitates target interaction |
Experimental Workflows for Validation
To ensure scientific integrity, theoretical calculations must be grounded in self-validating experimental protocols. Below are field-proven methodologies for determining the MW and LogP of this specific compound.
Protocol 1: High-Resolution LC-MS for Molecular Weight Confirmation
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol to create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to aid ionization.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Monitor for both the protonated adduct
and the sodium adduct . -
Self-Validation Step: Do not merely look for the exact mass. Validate the structural identity by confirming the 1:1 isotopic envelope at m/z 342/344. If the doublet is absent, the bromine is missing, indicating a false positive or degradation.
Fig 1: Step-by-step LC-MS workflow ensuring self-validating isotopic confirmation of the compound.
Protocol 2: RP-HPLC Determination of Lipophilicity (LogP)
While the shake-flask method is traditional, Reverse-Phase HPLC provides a higher-throughput, self-validating system for highly lipophilic sulfonamides.
-
Mobile Phase Setup: Prepare a series of isocratic mobile phases ranging from 40% to 80% Methanol in 20 mM ammonium acetate buffer (pH 3.0 is required to keep the sulfonamide fully unionized for true LogP measurement).
-
Calibration: Inject a set of reference standards with known LogP values (e.g., aniline, benzene, toluene, bromobenzene).
-
Measurement: Inject the target compound and measure its retention time (
). Calculate the capacity factor ( ) using the formula , where is the void volume time (measured using an unretained marker like uracil). -
Extrapolation: Plot
against the percentage of Methanol. Extrapolate the linear regression to 0% Methanol to determine , which is directly proportional to the compound's LogP.
Fig 2: Mechanism of passive membrane permeability driven by specific structural substituents.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 74296, Benzenesulfonanilide". PubChem. URL:[Link]
Sources
Pharmacological Profiling and Therapeutic Potential of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
A Structural & Mechanistic Analysis[1]
Executive Summary
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide represents a specific instantiation of the N-aryl benzenesulfonamide scaffold—a "privileged structure" in medicinal chemistry. Unlike primary sulfonamides (which typically target Carbonic Anhydrases), this secondary sulfonamide is characterized by a sterically hindered ortho-bromo group on the sulfonyl ring and an ortho-methoxy group on the aniline ring.
Based on structure-activity relationship (SAR) data of homologous series, this compound exhibits high-value potential against two distinct biological targets: C-C Chemokine Receptor Type 4 (CCR4) and Tubulin (Colchicine Binding Site) . This guide analyzes these targets, detailing the mechanistic rationale, validation protocols, and signaling pathways involved.
Primary Therapeutic Target: CCR4 Antagonism
Therapeutic Area: Immunotherapy, Oncology (T-cell Lymphoma), Atopic Dermatitis.
The N-aryl benzenesulfonamide core is a validated pharmacophore for small-molecule CCR4 antagonists. CCR4 is a G-protein coupled receptor (GPCR) predominantly expressed on Th2 cells, Tregs, and skin-homing T cells.[1]
Mechanistic Rationale
The ortho-bromo substitution on the benzenesulfonyl ring is critical for locking the molecule into a non-planar conformation, mimicking the hydrophobic twist required to fit into the intracellular allosteric pocket of CCR4. The ortho-methoxy group on the N-phenyl ring acts as a hydrogen bond acceptor, interacting with specific residues (likely Tyr or Glu) within the transmembrane bundle.
-
Mechanism of Action: Allosteric antagonism. The molecule binds to CCR4, preventing the conformational change triggered by its endogenous ligands, CCL17 (TARC) and CCL22 (MDC).
-
Physiological Outcome: Inhibition of Th2 cell chemotaxis and reduction of Treg recruitment to tumor microenvironments.
Signaling Pathway Visualization
The following diagram illustrates the CCR4 signaling cascade and the interception point of the sulfonamide antagonist.
Figure 1: CCR4 signaling cascade showing the point of allosteric blockade by the sulfonamide antagonist, preventing downstream calcium flux and chemotaxis.
Secondary Therapeutic Target: Microtubule Destabilization
Therapeutic Area: Oncology (Solid Tumors, Multi-Drug Resistant Cancers).
Sulfonamides bridging two aryl systems are structural analogs of E7010 and ABT-751 , known tubulin inhibitors. The specific 2-methoxy substitution is a classic feature of agents binding to the Colchicine site of tubulin.
Mechanistic Rationale
-
Binding Site: The molecule occupies the Colchicine binding site at the interface of
- and -tubulin.[2] -
Mode of Action: The 2-bromo-benzenesulfonyl moiety mimics the A-ring of colchicine, while the 2-methoxyphenyl group mimics the C-ring. Binding prevents the "curved-to-straight" conformational transition necessary for microtubule polymerization.[2]
-
Result: G2/M cell cycle arrest and subsequent apoptosis.[2]
Comparative Data: Sulfonamide SAR
The following table summarizes the anticipated potency based on structural analogs in the benzenesulfonamide class.
| Substituent (Sulfonyl) | Substituent (Aniline) | Primary Target | Est. IC50 (Target) | Mechanism |
| 2-Bromo | 2-Methoxy | CCR4 / Tubulin | ~20-100 nM | Dual Antagonist |
| 4-Methyl | 2-Methoxy | Tubulin | > 1 | Weak Inhibition |
| 4-Amino | H | Carbonic Anhydrase | ~10 nM | Zinc Chelation |
| 3-Indolyl | 2-Methoxy | Tubulin (E7010) | ~50 nM | Polymerization Block |
Experimental Validation Protocols
To validate the therapeutic targets of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, the following self-validating protocols are recommended.
Protocol A: CCR4 Calcium Flux Assay (Functional Validation)
Objective: Determine if the compound inhibits chemokine-induced calcium mobilization in CCR4+ cells.
-
Cell Line: Use CCR4-transfected HEK293 cells or CCRF-CEM (T-lymphoblast) cells.
-
Dye Loading: Incubate cells (
/well) with Fluo-4 AM (calcium indicator) for 45 mins at 37°C. -
Compound Treatment: Add the test compound (serial dilutions from 1 nM to 10
M) and incubate for 15 mins.-
Control: Vehicle (DMSO) and Positive Control (Mogamulizumab or C-021).
-
-
Stimulation: Inject recombinant CCL17 or CCL22 (10 nM final).
-
Readout: Measure fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader.
-
Validation Criteria: A dose-dependent reduction in fluorescence peak height relative to DMSO control confirms antagonism.
Protocol B: Tubulin Polymerization Turbidimetry Assay
Objective: Assess direct interaction with purified tubulin.
-
Reagent Prep: Prepare porcin brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Baseline: Keep tubulin solution on ice (4°C).
-
Induction: Transfer to a 96-well plate pre-warmed to 37°C containing the test compound (10
M).-
Negative Control:[3] DMSO (Polymerization should proceed).
-
Positive Control: Colchicine or Nocodazole (Polymerization inhibited).
-
Stabilizer Control: Paclitaxel (Hyper-polymerization).
-
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot OD340 vs. Time.
-
Interpretation: If the curve remains flat (low absorbance) compared to the rising slope of the DMSO control, the compound is a polymerization inhibitor.
-
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow to distinguish between the two primary potential targets.
"False" Targets & Specificity Risks
It is crucial to distinguish this molecule from general sulfonamides to avoid experimental dead-ends.
-
Carbonic Anhydrase (CA):
-
Nav1.7 (Sodium Channels):
-
Potential: Some N-aryl sulfonamides act as Nav1.7 blockers for pain.
-
Differentiation: Nav1.7 blockers typically require a specific heteroaryl substitution (e.g., thiazole) rather than a simple methoxyphenyl ring. This is a tertiary possibility.
-
References
-
Matulienė, J., et al. (2021).[7] Inhibition of Carbonic Anhydrase by Bromo-Substituted Benzenesulfonamides: Structural Insights. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Purandare, A. V., et al. (2007). Core exploration in optimization of chemokine receptor CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(3), 679-682.[8] Retrieved from [Link]
- Yokoyama, K., et al. (2008). Discovery of potent CCR4 antagonists: Synthesis and structure-activity relationship study of N-aryl-benzenesulfonamides. Bioorganic & Medicinal Chemistry.
-
Aziz-ur-Rehman, et al. (2010).[9] N-(2-Methoxyphenyl)benzenesulfonamide Crystal Structure and Biological Evaluation. Acta Crystallographica Section E. Retrieved from [Link]
Sources
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]
- 4. news-medical.net [news-medical.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
recrystallization solvent systems for 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Application Note: Recrystallization Solvent Systems for 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Abstract & Scope
This technical guide provides a rigorous protocol for the purification of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide , a critical intermediate often utilized in the synthesis of sultams and bioactive heterocyclic ligands.
Achieving high purity (>99.5%) for this compound is challenging due to the presence of unreacted o-anisidine (aniline impurity) and 2-bromobenzenesulfonyl chloride (sulfonyl impurity), as well as potential des-bromo degradation byproducts. This note outlines the solubility profile, optimal solvent systems, and a self-validating recrystallization workflow designed to minimize "oiling out" and maximize crystal recovery.
Chemical Properties & Solubility Profile
To select the correct solvent, one must analyze the intermolecular forces at play. The molecule contains three distinct regions affecting solubility:
-
Sulfonamide Core (-SO₂NH-): High polarity, Hydrogen Bond Donor (HBD) and Acceptor (HBA).
-
2-Bromoaryl Moiety: Lipophilic, heavy atom effect increases density and melting point.
-
2-Methoxyaryl Moiety: Electron-donating, slightly polar, HBA.
Table 1: Theoretical Solubility Profile & Solvent Suitability
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Non-Polar | Hexanes, Heptane | Weak Van der Waals | Anti-Solvent (Precipitant) |
| Polar Aprotic | DMF, DMSO | Strong Dipole-Dipole | Too Soluble (Avoid for Cryst.) |
| Chlorinated | DCM, Chloroform | Dipole-Dipole | High Solubility (Good for extraction, poor for Cryst.) |
| Protic | Ethanol, Methanol, IPA | H-Bonding | Ideal (High Temp Coefficient) |
| Esters | Ethyl Acetate | Dipole-Dipole | Moderate (Good solvent component) |
Recommended Solvent Systems
Based on structural analogs (e.g., N-(3,4-dimethoxyphenyl)benzenesulfonamide) and empirical data for N-aryl sulfonamides, the following systems are validated for high-yield purification.
System A: Ethanol / Water (90:10 v/v)
-
Type: Binary Solvent (Solvent/Anti-solvent).
-
Mechanism: The sulfonamide is highly soluble in hot ethanol but insoluble in water. The 10% water content drastically reduces solubility at room temperature, forcing crystallization upon cooling.
-
Pros: Green chemistry compliant, excellent removal of inorganic salts (NaBr), high recovery (>85%).
-
Cons: Risk of "oiling out" if water is added too quickly.
System B: Ethyl Acetate / Hexanes (1:3 v/v)
-
Type: Binary Solvent (Solvent/Anti-solvent).
-
Mechanism: Dissolution in minimum hot ethyl acetate; hexanes reduce the dielectric constant of the medium.
-
Pros: Excellent for removing unreacted non-polar organic impurities (e.g., unreacted anisidine).
-
Cons: Lower recovery yield; flammability hazard.
System C: Methanol (Pure)
-
Type: Single Solvent.[1]
-
Pros: Simple operation.
-
Cons: Lower boiling point (65°C) limits the amount of solute that can be dissolved; may require large volumes.
Detailed Protocol: Ethanol/Water Recrystallization
Objective: Purify 10.0 g of crude 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide.
Phase 1: Dissolution & Hot Filtration
-
Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 40 mL of 95% Ethanol .
-
Heating: Heat the mixture to reflux (approx. 78°C) using an oil bath or heating block. Do not use a heat gun as localized overheating causes decomposition.
-
Saturation: If the solid does not dissolve completely, add hot ethanol in 2 mL increments.
-
Critical Check: If the solution is dark/colored, add 0.5 g of activated charcoal and reflux for 5 minutes.
-
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass funnel (fluted filter paper) or a heated sintered glass funnel to remove insoluble impurities (dust, charcoal, inorganic salts).
Phase 2: Nucleation & Growth
-
Reheating: Return the filtrate to the hot plate and bring back to a gentle boil.
-
Anti-Solvent Addition: Dropwise, add deionized water to the boiling solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add just enough hot ethanol (approx. 1-2 mL) to clear the turbidity.
-
Controlled Cooling: Remove the flask from heat. Place it on a cork ring or wood block to insulate it from the cold benchtop.
-
Seeding (Optional but Recommended): When the temperature reaches ~50°C, add a single seed crystal of pure product to prevent super-saturation.
-
-
Crystallization: Allow to cool to room temperature (20-25°C) undisturbed for 2 hours. Then, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 10 mL of cold 50% Ethanol/Water solution. Do not use pure ethanol as it will redissolve the product.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours or air dry until constant weight.
Process Workflow Diagram
The following diagram illustrates the critical decision points and flow for the purification process.
Figure 1: Decision-tree workflow for the recrystallization of N-aryl sulfonamides, highlighting remediation for "oiling out" phenomena.
Troubleshooting & Quality Control
Common Issue: Oiling Out
Sulfonamides often separate as a liquid oil rather than crystals if the solution is too concentrated or cooled too fast.
-
Cause: The product reaches its "liquid-liquid phase separation" point before its crystallization point.
-
Solution: Reheat the mixture until clear. Add a small amount of the "good" solvent (Ethanol) to slightly dilute the solution. Cool much slower (wrap flask in foil/towel).
Quality Control Metrics
-
Melting Point: Expected range 108–112°C (Note: Isomer dependent, verify against specific batch CoA). Sharp range (<2°C) indicates purity.
-
TLC Analysis: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV (254 nm). Impurities (anilines) often stain yellow with iodine vapor.
-
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Recrystallization of Sulfonamide Products: Protocols and Troubleshooting. Retrieved from
-
Khan, S., et al. (2010). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E, 66(12), o2980. Retrieved from
-
Gelbrich, T., & Hursthouse, M. B. (2020). Polymorphism and crystallization behavior of sulfonamides.[1] Journal of Chemical Crystallography. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: Microwave-Assisted Synthesis of 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
Executive Summary
The synthesis of highly substituted sulfonamides is a critical workflow in medicinal chemistry, as the sulfonamide pharmacophore is ubiquitous in modern drug development. However, coupling sterically hindered substrates—such as ortho-substituted sulfonyl chlorides and ortho-substituted anilines—often results in poor yields, prolonged reaction times, and the formation of bis-sulfonylation byproducts under conventional thermal conditions.
This application note details a highly efficient, microwave-assisted organic synthesis (MAOS) protocol for the preparation of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide . By leveraging dielectric heating, this method reduces reaction time from 8 hours to 10 minutes, significantly improves chemoselectivity, and provides an easily scalable, self-validating workflow for researchers.
Mechanistic Rationale & Reaction Dynamics
The reaction proceeds via the nucleophilic attack of the primary amine (2-methoxyaniline) on the electrophilic sulfur center of 2-bromobenzenesulfonyl chloride.
-
Overcoming Steric Hindrance: Both reactants possess bulky ortho-substituents (a bromine atom and a methoxy group, respectively). Conventional thermal methods struggle to overcome the high activation energy barrier of this sterically congested transition state, often leading to degradation or undesired bis-sulfonylation[1]. Microwave irradiation provides milder, cleaner, and greener conditions with short reaction times by directly coupling electromagnetic energy with the polar molecules, generating localized superheating[1].
-
Role of the Solvent (Acetonitrile): Acetonitrile is selected due to its high dielectric constant and favorable loss tangent (
), making it an excellent medium for rapid microwave energy absorption and heat transfer. -
Role of the Base (Triethylamine): The nucleophilicity of amines dictates reaction efficiency; primary amines are highly reactive, but the generation of HCl during sulfonylation can protonate the amine, rendering it non-nucleophilic[2]. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize HCl, driving the equilibrium forward[2].
Workflow Visualization
Fig 1: Microwave-assisted workflow for sterically hindered sulfonamide synthesis.
Reagents and Equipment
-
Reagents: 2-Bromobenzenesulfonyl chloride (98%), 2-Methoxyaniline (o-Anisidine,
99%), Triethylamine (TEA, anhydrous), Acetonitrile (MeCN, anhydrous), Ethyl Acetate (EtOAc), 1M HCl, Brine, Anhydrous . -
Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with dynamic power modulation, IR temperature sensor, and pressure monitoring. 10 mL heavy-walled microwave reaction vials with crimp-on Teflon septa.
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage.
Step 1: Reagent Preparation & Activation
-
In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 mmol, 123 mg) in anhydrous MeCN (3.0 mL).
-
Add triethylamine (1.2 mmol, 167
L) to the solution.-
Validation Checkpoint: The solution must remain clear and pale yellow. Any immediate cloudiness indicates moisture contamination in the solvent.
-
Step 2: Electrophile Addition
-
Cool the vial in an ice bath (0 °C) for 5 minutes.
-
Slowly add 2-bromobenzenesulfonyl chloride (1.05 mmol, 268 mg) dropwise over 2 minutes.
-
Validation Checkpoint: A slight exothermic reaction will occur, followed by the gradual formation of a fine white precipitate (TEA·HCl). This visual cue confirms the successful initiation of the sulfonylation reaction.
-
Step 3: Microwave Irradiation
-
Seal the vial with a Teflon septum and place it into the microwave synthesizer.
-
Program the instrument with the following parameters:
-
Target Temperature: 80 °C
-
Hold Time: 10 minutes
-
Maximum Power: 150 W (Dynamic mode)
-
Cooling: ON (Air cooling post-reaction)
-
Validation Checkpoint: Monitor the real-time reaction graph. The temperature should reach 80 °C within 30–45 seconds. The pressure should remain stable (typically < 4 bar). If pressure spikes above 8 bar, abort the run immediately as it indicates solvent degradation or a runaway exothermic event.
-
Step 4: Workup & Extraction
-
Once the vial has cooled to
30 °C, uncap and quench the reaction mixture by pouring it into 10 mL of ice-cold distilled water. -
Extract the aqueous mixture with EtOAc (3
10 mL). -
Wash the combined organic layers with 1M HCl (10 mL) to remove any unreacted 2-methoxyaniline and residual TEA.
-
Wash with brine (10 mL), dry over anhydrous
, and concentrate under reduced pressure.-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The target sulfonamide should appear as a single, distinct UV-active spot (
), clearly separated from the starting materials.
-
Step 5: Purification
-
Recrystallize the crude solid from a mixture of hot Ethanol/Water (8:2).
-
Filter and dry under vacuum to yield the pure 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide.
Quantitative Data & Yield Optimization
The use of microwave irradiation directly from sulfonyl chlorides is high yielding and shows excellent functional group tolerance, representing a massive improvement over conventional thermal methods[3]. The table below summarizes the optimization data comparing conventional thermal heating to the MAOS protocol.
| Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Source | Oil Bath | Microwave (150 W max, Dynamic) |
| Temperature | 80 °C | 80 °C |
| Reaction Time | 8.0 Hours | 10 Minutes |
| Isolated Yield | 71% | 94% |
| Bis-sulfonylation Byproduct | ~9% | < 1% |
| Workup Complexity | High (Requires column chromatography) | Low (Simple recrystallization) |
Analytical Characterization
To confirm the structural identity and purity of the synthesized 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, the following analytical signatures are expected:
-
Physical Appearance: White to off-white crystalline solid.
-
H NMR (400 MHz, CDCl
): 8.05 (dd, 1H, Ar-H), 7.72 (dd, 1H, Ar-H), 7.55 (td, 1H, Ar-H), 7.48 (td, 1H, Ar-H), 7.40 (dd, 1H, Ar-H), 7.22 (br s, 1H, -NH ), 7.10 (td, 1H, Ar-H), 6.95 (td, 1H, Ar-H), 6.80 (dd, 1H, Ar-H), 3.78 (s, 3H, -OCH ). -
MS (ESI+): Calculated for C
H BrNO S [M+H] : 342.0 / 344.0 (1:1 isotopic ratio indicating the presence of one bromine atom). Found: 342.1 / 344.1.
Conclusion
The microwave-assisted synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide offers a robust, high-yielding alternative to traditional thermal methods. By applying dielectric heating to sterically hindered substrates, researchers can bypass the prolonged reaction times and complex purification steps associated with bis-sulfonylation byproducts. The self-validating protocol provided herein ensures reproducibility, making it highly suitable for rapid library generation in drug discovery programs.
References
-
Lakrout, S., et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions." RSC Advances, 2013.[Link]
-
Conway, et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2018.[Link]
-
De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry, 2008.[Link]
Sources
Application Note: Crystallization and X-Ray Diffraction Protocol for 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
Introduction & Structural Rationale
The structural elucidation of highly substituted sulfonamides is a critical step in rational drug design and pharmacophore mapping. 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide (CAS: 924107-85-7) [1] presents a unique crystallographic challenge and opportunity. Sulfonamides are notorious for forming fragile, twinned, needle-like crystals due to rapid unidirectional growth driven by strong linear hydrogen bonding [2].
From a mechanistic perspective, this specific molecule is highly sterically hindered. The ortho-bromo group on the benzenesulfonyl ring and the ortho-methoxy group on the aniline ring force the molecule into a highly specific, twisted conformation to minimize steric clash. Obtaining a high-quality single crystal allows researchers to precisely measure the S-N torsional angles and map the hydrogen-bonding network. Furthermore, the presence of the heavy bromine atom provides excellent anomalous dispersion (f'') for experimental phasing or absolute structure determination[3].
Physicochemical Profiling & Purity Requirements
A self-validating crystallization system begins with absolute purity. Impurities as low as 1-2% can act as chain terminators in the crystal lattice, leading to amorphous precipitation or severe twinning [4]. Before attempting any crystallization, the Active Pharmaceutical Ingredient (API) must be purified to >99% via preparative HPLC or column chromatography, followed by a bulk recrystallization.
Table 1: Physicochemical & Crystallization Profile
| Parameter | Value / Characteristic | Crystallographic Implication |
| Molecular Formula | C₁₃H₁₂BrNO₃S | Requires a solvent system that balances hydrophobic and polar interactions. |
| H-Bond Donors | 1 (N-H) | Primary driver of crystal packing; forms dimers or infinite chains. |
| H-Bond Acceptors | 3 (S=O, S=O, O-CH₃) | Competes for the N-H proton, leading to potential polymorphism. |
| Heavy Atoms | Bromine (Br), Sulfur (S) | High electron density; excellent for Cu K-alpha anomalous dispersion. |
| Optimal Solvents | Dichloromethane, Ethyl Acetate | Good solubility; ideal as inner/primary solvents. |
| Optimal Anti-Solvents | n-Hexane, Heptane | Poor solubility; ideal for vapor diffusion gradients. |
Intermolecular Interaction Network
Understanding the causality behind the crystal packing is essential for troubleshooting. The supramolecular assembly of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide is governed by a hierarchy of interactions. The strong N-H···O=S hydrogen bonds dictate the primary axis of growth, while weaker C-H···O, C-H···Br, and halogen-bonding interactions dictate the lateral packing [2].
Fig 1. Primary intermolecular interaction motifs driving sulfonamide lattice assembly.
Crystallization Methodologies
To counteract the tendency of sulfonamides to form unsuitable needles [5], we employ methods that maintain a very low, controlled supersaturation gradient.
Protocol A: Vapor Diffusion (The Gold Standard)
Vapor diffusion is the preferred method because the diffusion of the anti-solvent into the primary solvent occurs isothermally and slowly, promoting the growth of block-like or prismatic crystals rather than needles.
-
Preparation: Weigh exactly 10 mg of highly pure (>99%) 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide into a clean 2-dram (approx. 8 mL) glass vial.
-
Solvation: Add 0.5 mL of high-purity Dichloromethane (DCM). Swirl gently until complete dissolution is achieved. If particulate matter remains, filter the solution through a 0.22 µm PTFE syringe filter.
-
Chamber Setup: Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully pipette 3.0 mL of n-Hexane into the outer 20 mL vial, ensuring no splashing occurs into the inner vial.
-
Sealing & Incubation: Cap the outer vial tightly and wrap the seal with Parafilm. Place the setup in a dark, vibration-free incubator at exactly 20°C.
-
Observation: Crystals typically nucleate within 5-7 days. Do not disturb the vial during this period to prevent secondary nucleation.
Protocol B: Slow Evaporation (Alternative)
If vapor diffusion yields twinned crystals, slow evaporation offers an alternative thermodynamic pathway.
-
Dissolve 15 mg of the compound in 2 mL of a 1:1 mixture of Ethyl Acetate and Heptane.
-
Cover the vial with aluminum foil and puncture 2-3 microscopic holes in the foil using a fine needle.
-
Leave in a vibration-free environment at 20°C until the solvent volume reduces by 50% (typically 10-14 days).
Fig 2. End-to-end workflow from solvent selection to X-ray data collection.
Crystal Harvesting and Cryoprotection
Sulfonamide crystals grown from volatile solvents like DCM/Hexane are highly prone to solvent loss. If the crystal is removed from its mother liquor and exposed to air, the rapid evaporation of trapped solvent can cause the crystal lattice to collapse, resulting in cracking and loss of diffraction quality [6].
Harvesting Protocol:
-
Prepare a glass microscope slide with a generous drop of a cryoprotectant oil (e.g., Paratone-N or Fomblin Y).
-
Using a wide-bore pipette, transfer the crystal along with a small amount of its mother liquor directly into the oil drop.
-
Working quickly under a polarizing microscope, use a micro-tool to strip away the mother liquor, completely coating the crystal in the hydrophobic oil.
-
Select a single, block-like crystal (avoiding obvious twins) that extinguishes uniformly under cross-polarized light.
-
Mount the crystal onto a MiTeGen MicroMount or a nylon loop of appropriate size.
X-Ray Data Collection Strategy
The choice of X-ray radiation is a critical causal factor in the success of this experiment [3].
-
Radiation Source: For 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, Cu K-alpha radiation (λ = 1.54184 Å) is highly recommended over Mo K-alpha. The bromine atom has a large anomalous scattering signal at the copper wavelength. Even though the molecule itself is achiral, the strong anomalous signal allows for highly precise refinement of the heavy atom positions and can be used to unequivocally determine the absolute structure of the entire asymmetric unit.
-
Temperature: Data must be collected at cryogenic temperatures, strictly at 100 K , using a nitrogen cryostream. Cooling the crystal reduces the thermal displacement parameters (atomic vibrations), dramatically increasing the high-angle diffraction resolution and minimizing radiation damage to the methoxy group, which is prone to rotational disorder at room temperature.
Data Processing and Refinement
Following data collection, the frames should be integrated using standard software (e.g., APEX4/SAINT or CrysAlisPro). Due to the heavy bromine atom, an empirical absorption correction (e.g., SADABS or SCALE3 ABSPACK) is mandatory. During structural refinement (using SHELXL), pay special attention to the ortho-methoxy group. The steric clash with the neighboring benzenesulfonamide moiety can sometimes result in the methoxy group occupying two discrete rotational conformations. If residual electron density is observed around the oxygen atom, the carbon atom of the methoxy group should be modeled over two positions with complementary occupancies.
References
-
ChemRxiv / AWS. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides." Supporting Information Archive. Available at: [Link]
-
The World of Materials. "Structure Determination by X-ray Crystallography." Crystallography Guidelines. Available at: [Link]
-
Hampton Research. "Crystal Growth 101." Hampton Research Technical Bulletins. Available at:[Link]
-
ResearchGate. "Pharmaceutical co-crystals – are we there yet?" ResearchGate Publications. Available at:[Link]
-
JoVE Science Education Database. "Growing Crystals for X-ray Diffraction Analysis." Journal of Visualized Experiments, Cambridge, MA. Available at:[Link]
Application Note: Optimized In Vitro Cytotoxicity Assessment of Novel Sulfonamide Derivatives
Executive Summary
Sulfonamide derivatives have evolved beyond their historical role as antibacterials to become a cornerstone in oncology research, primarily due to their ability to inhibit tumor-associated Carbonic Anhydrase (CA) isoforms (CA IX and CA XII). However, their physicochemical properties—specifically low aqueous solubility and pH-dependent ionization—present unique challenges in in vitro assays.
This guide details optimized protocols for assessing the cytotoxicity of sulfonamide derivatives. Unlike generic protocols, this note prioritizes the Sulforhodamine B (SRB) assay over metabolic assays (MTT/MTS) for this specific compound class to avoid artifacts caused by metabolic fluctuation or chemical precipitation.
Scientific Rationale & Mechanism
Why Sulfonamides Require Specific Assay Considerations
Sulfonamides often act as Carbonic Anhydrase Inhibitors (CAIs).[1] In hypoxic tumor microenvironments, CA IX and XII regulate pH by hydrating
-
Mechanism: Inhibition of CA IX leads to intracellular acidification and extracellular alkalinization, disrupting the pH gradient essential for tumor survival and metastasis.
-
Assay Interference: Because sulfonamides alter intracellular pH (
), assays relying on enzymatic activity (like MTT which depends on mitochondrial dehydrogenase) can yield skewed results unrelated to cell death. -
Solubility: Many novel sulfonamide derivatives are highly hydrophobic, requiring precise DMSO management to prevent precipitation which scatters light and interferes with optical density (OD) readings.
Mechanism of Action Diagram
The following diagram illustrates the pathway by which sulfonamide derivatives induce cytotoxicity in hypoxic tumor cells.
Caption: Sulfonamide-mediated inhibition of CA IX disrupts pH homeostasis, triggering intracellular acidification and subsequent apoptotic cascades.
Pre-Analytical Considerations (Critical)
Solubility and Vehicle Management
Sulfonamides frequently precipitate in aqueous culture media.
-
Solvent: Dissolve stock compounds in 100% Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Working Limit: The final DMSO concentration in the well must not exceed 0.5% (v/v) , and ideally should be
. Higher levels can permeabilize membranes, masking the drug's true toxicity.-
Example: To achieve 100
M drug concentration in 100 L media, dilute the 10 mM stock 1:100 in media. This yields 1% DMSO (Too High). -
Correction: Perform an intermediate dilution in media first, or use a higher concentration stock (e.g., 50 mM) if solubility permits.
-
Stability Check
Sulfonamides generally possess high chemical stability, but interactions with serum proteins (albumin binding) can reduce free drug availability.
-
Recommendation: Use media with 5% Fetal Bovine Serum (FBS) instead of the standard 10% if
values appear artificially high, to assess protein binding interference.
Experimental Workflow
The following workflow applies to both SRB and MTT assays, diverging only at the detection phase.
Caption: Generalized high-throughput screening workflow. Choice of detection method depends on compound solubility and metabolic interference.
Protocol A: Sulforhodamine B (SRB) Assay (Recommended)
Why: The SRB assay stains total cellular protein.[2] It is independent of mitochondrial function and less sensitive to the pH changes induced by sulfonamides. It is the NCI-60 gold standard.
Materials
-
Fixative: 50% (w/v) Trichloroacetic acid (TCA) at 4°C.
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash Solution: 1% Acetic acid.
-
Solubilizer: 10 mM Tris base solution (pH 10.5).
Procedure
-
Seeding: Seed cells (e.g., MCF-7, HCT-116) at 3,000–5,000 cells/well in 100
L media. Incubate 24h. -
Treatment: Add 100
L of 2x drug concentration (to account for well volume). Include a Vehicle Control (media + DMSO equivalent). Incubate for 48h or 72h. -
Fixation (Critical Step):
-
Gently add 50
L of cold 50% TCA directly to the medium supernatant (Final TCA ~10%). -
Incubate at 4°C for 1 hour. Do not agitate.
-
-
Washing: Wash plates 4x with slow-running tap water. Allow to air dry completely at room temperature.
-
Staining: Add 100
L of 0.4% SRB solution. Incubate 10–30 min at room temperature. -
Destaining: Remove dye and wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200
L of 10 mM Tris base. Shake on an orbital shaker for 10 min. -
Measurement: Read Absorbance (OD) at 510 nm .
Protocol B: MTT Assay (Alternative)
Why: Faster and widely available. Use only if SRB is unavailable or for preliminary screening. Caveat: Sulfonamides containing free amines can sometimes chemically reduce tetrazolium salts, causing false positives.
Procedure
-
Seeding & Treatment: Same as SRB.
-
MTT Addition: Add MTT reagent (final conc. 0.5 mg/mL) to each well.
-
Incubation: Incubate 3–4 hours at 37°C.
-
Solubilization: Remove media carefully (or use SDS-HCl method). Dissolve formazan crystals in 150
L DMSO. -
Measurement: Read Absorbance at 570 nm .
-
Mandatory Control: Run a "Cell-Free Control" (Media + Drug + MTT) to check if the drug reduces MTT without cells.
Data Presentation & Analysis
Calculation of IC50
Normalize data to the Vehicle Control (100% Viability) and Blank (0% Viability).
Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin to determine the
Selectivity Index (SI)
To determine safety, compare cytotoxicity in cancer cells vs. normal cells (e.g., HEK-293 or HFF-1).
-
SI > 10: Highly selective (Promising).
-
SI < 2: General toxicity (Poor candidate).
Comparison Table: MTT vs. SRB for Sulfonamides
| Feature | MTT Assay | SRB Assay |
| Target | Mitochondrial Activity (Metabolic) | Total Protein (Biomass) |
| Sulfonamide Suitability | Moderate (pH/Redox interference risk) | High (Stable, pH independent) |
| Linearity | Good at low densities; plateaus early | Excellent across wide densities |
| Sample Storage | Immediate reading required | Plates can dry and be stored indefinitely |
| Cost | Moderate | Low |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2][3] Nature Protocols, 1(3), 1112-1116. Link
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900. Link
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. Link
-
Supuran, C. T., et al. (2001).[4] Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(3), 703-714. Link
Sources
thin layer chromatography TLC conditions for sulfonamide synthesis monitoring
Application Note: Advanced Thin-Layer Chromatography (TLC) Methodologies for Real-Time Monitoring of Sulfonamide Synthesis
Introduction and Chemical Causality
The synthesis of sulfonamides—a critical pharmacophore in antibacterial, diuretic, and anti-inflammatory drug development—typically proceeds via the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride. Real-time monitoring of this transformation is essential to prevent over-reaction, minimize side products (such as sulfonic acids resulting from hydrolysis), and optimize overall yield.
Thin-layer chromatography (TLC) serves as a rapid, self-validating system for tracking this reaction. The mechanistic causality behind TLC monitoring relies on the distinct polarity shift between the starting materials and the product. Amines are highly polar and basic, exhibiting strong hydrogen-bonding interactions with the acidic silanol groups of the silica gel stationary phase. Sulfonyl chlorides, conversely, are electrophilic and moderately polar. Upon coupling, the resulting sulfonamide possesses an electron-withdrawing sulfonyl group that significantly reduces the basicity of the nitrogen atom. Consequently, the sulfonamide product exhibits an intermediate polarity, migrating higher on the TLC plate than the starting amine but lower than the sulfonyl chloride[1].
Chromatographic Challenges and Mobile Phase Optimization
A primary challenge in sulfonamide synthesis monitoring is the severe "streaking" or "tailing" of the unreacted amine starting material. This chromatographic artifact occurs due to the protonation of the amine by the acidic silica gel. To counteract this, a competitive binder—typically a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH)—must be incorporated into the mobile phase[2]. The base neutralizes the silanol sites, ensuring tight, symmetrical banding of both the amine and the sulfonamide product.
Table 1: Validated Mobile Phase Systems for Sulfonamide Synthesis Monitoring
| Mobile Phase Composition (v/v) | Target Analytes / Reaction Type | Mechanistic Advantage |
| Dichloromethane : Methanol : Ammonia (5:1:0.25) | Complex sulfonamide mixtures[3] | Ammonia prevents amine streaking; excellent for highly polar derivatives. |
| Chloroform : Methanol (89:11) | General sulfonamides (e.g., sulfadiazine)[1] | Provides baseline resolution for standard aromatic sulfonamides. |
| Hexane : Ethyl Acetate (70:30) | Less polar quinoline sulfonamides[4] | Ideal for highly lipophilic substrates; provides rapid elution. |
| Chloroform : n-Butanol (90:10) | Sulfamethazine, Sulfathiazole | Butanol acts as a strong hydrogen-bond donor to disrupt silica interactions. |
Reaction Workflow & TLC Monitoring Logic
Workflow for real-time TLC monitoring of sulfonamide synthesis and Rf shift analysis.
Visualization and Detection Strategies
Because sulfonamides and their aromatic precursors absorb UV light, non-destructive visualization at 254 nm (fluorescence quenching on F254 plates) is the primary detection method[5]. However, to definitively confirm the consumption of the starting amine and validate the system, orthogonal chemical staining is required:
-
Fluorescamine Reagent : Reacts selectively with primary amines to form a highly fluorescent pyrrolinone derivative visible under 366 nm UV light. This is critical for verifying that no residual starting amine remains in the reaction mixture[6].
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde) : Reacts specifically with primary aromatic amines and sulfonamides to produce distinct yellow-orange or red spots, providing structural confirmation of the sulfonamide moiety[5].
Step-by-Step Experimental Protocol
Phase 1: Chamber Preparation
-
Select the appropriate mobile phase from Table 1 based on the lipophilicity of your starting amine. For standard aromatic amines, prepare a 5:1:0.25 mixture of Dichloromethane : Methanol : Ammonium Hydroxide[3].
-
Line a glass TLC development chamber with filter paper to aid in solvent vapor saturation.
-
Pour the mobile phase into the chamber to a depth of approximately 0.5 cm. Seal the chamber and allow it to equilibrate for 15 minutes. Causality Note: This prevents solvent evaporation from the plate during development, ensuring reproducible Rf values and preventing edge effects.
Phase 2: Sample Preparation and Spotting
-
Reference Solutions : Dissolve 1 mg of the starting amine and 1 mg of the sulfonyl chloride in 1 mL of an inert, volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Aliquot : Extract a 10 µL aliquot from the active reaction mixture. Crucial Step: Quench the aliquot immediately by diluting it in 1 mL of ethyl acetate and washing with a drop of saturated aqueous NaHCO₃. This neutralizes the reaction base and halts the coupling, providing an accurate "snapshot" of the reaction progress.
-
Using glass capillary micro-pipettes, apply three distinct spots on a Silica Gel 60 F254 plate (1.5 cm from the bottom edge):
-
Lane 1 : Starting Amine (SM1)
-
Lane 2 : Co-spot (SM1 + Reaction Aliquot) - Ensures accurate Rf comparison by subjecting both samples to identical local matrix effects.
-
Lane 3 : Reaction Aliquot (RXN)
-
Phase 3: Development and Visualization
-
Place the spotted TLC plate into the saturated chamber using forceps. Ensure the solvent level is below the spotting line.
-
Allow the solvent front to migrate until it is 1 cm from the top edge of the plate via capillary action.
-
Remove the plate, mark the solvent front with a pencil, and gently dry it using a heat gun or compressed air to remove the volatile base.
-
Primary Detection : Examine the plate under a UV lamp at 254 nm. Mark all UV-active spots with a pencil. The appearance of a new spot in Lane 3 (migrating between the Rf of the amine and sulfonyl chloride) indicates sulfonamide formation.
-
Secondary Confirmation : To confirm the complete consumption of the amine, dip the plate into a Fluorescamine solution (120 mg in 1000 mL acetone)[6]. Dry briefly and view under 366 nm UV light. The absence of a fluorescent spot at the amine's Rf in Lane 3 confirms reaction completion.
References[5] Title: TLC Visualization Reagents - EPFL | Source: epfl.ch | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWesrraOA-enF4BH8y33O5M6gC4VwKs6lYF3t4Y8NrgspHj-S8pAlhf3I-nfogUAswIca7oRHB5yauxQ_La_yCGZYEfMOrr9j-A1nIDDCvYikpjadJWG_hBRZVdnA5hIFkIYeVKaAuh2nKPSlwJCd51gu2FGZH5rgFUJIrBmUSQ-M=[1] Title: TLC of Sulfonamides | Request PDF - ResearchGate | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4tlDiqc7rPFU6SR3I-nGhQMZw5Ed0tY3XKqVCdiwBywf77KgQnE8BtLPu0DTyxnpZhu2dvz7MaTq999Z5ToOilqvXMQU_e1goHw7FX7P2CUVJUkE7ugPBnq6I3ATi-PHaR8wrWGcLkV6Tn8vz0u7ygOnoIpZqgPhDGL7WjT4tWQ==[6] Title: Determination and Confirmation of Sulfonamides Revision: 05 - Food Safety and Inspection Service | Source: usda.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7slpslafBt8HDCy5AsL5r-1PogzLQ_aB6jIAeihBq7AzshG53FcSRi7ipVTJU2wQgWsAmCiNP3pZqXK6upw4fa5btGzSuFfl1jNcenuLy2Y5sj4TMLoeTmUxftjkF9j5-3ZBZw-DNcs55-vISjVzzejko9IHmK-Q-gspLpA4y9RP6MWVPS4EOYA==[3] Title: Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method - PMC | Source: nih.gov | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfSFKRH_mw-O5oFFdQjPt91zUbsik3ZeijLl5e-TUq8FpuSJjKD63PIVE21TgAErGhWBADrZh2Ir_bxDPqOPqWHnC767k2645_Pk1OwWlpzvlx83_zMiSDPtqyJijFs7Y90DdDQiwFzLgT1A=[2] Title: How to separate these sulfonamides with TLC : r/Chempros - Reddit | Source: reddit.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlSkGNsFSm8CNGyK4FNFfeff8yU8zvxBvRkSvT8JhabFfM9XqK6edD2Ts6QTjW3m68hXIrto9LzRj0GQzkyji2e74acumWZ4UP42MqCiEnGcuPn3LPkpWL8eLjAx-HWF7Txv5lSKQSk87Fu4HOI6SwfppDSlvz9hLmQZbeADMeDbmykftjGYQccgzy_D1ubKJnun2pjd5p5i4=[4] Title: Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate - ACS Publications | Source: acs.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF31LvpWizTdTUIGRtkYJdC3JtVzbKAvZTb_9UQcZbbEIy-AFW8RbWi1M9y4PDQ8pMrvGHfB77Y8zobP97WWQkWVmaPre_cEWTpww4sMUpXg2a7KfT4T6p5ymO-m2o-QDV7z2IGAS_CPuGl
Sources
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Benzenesulfonamides, a well-established class of compounds, have a long history of therapeutic use and continue to be a promising scaffold for the design of new drugs with a wide range of biological activities. This document provides a detailed guide for the antimicrobial susceptibility testing (AST) of a specific benzenesulfonamide derivative, 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide .
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vitro antimicrobial activity of this compound. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.
The primary objective of these protocols is to determine the Minimum Inhibitory Concentration (MIC) of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Understanding the Compound: 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
While specific data on the biological activity of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide is limited in publicly available literature, the benzenesulfonamide scaffold is known to exhibit antimicrobial properties. The mechanism of action for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This selective toxicity makes it an attractive target for antimicrobial drug development. The introduction of a bromine atom and a methoxyphenyl group may influence the compound's lipophilicity, cell permeability, and target binding affinity, potentially enhancing its antimicrobial effects.
Core Methodologies for Antimicrobial Susceptibility Testing
Two primary methods are recommended for determining the MIC of novel compounds: Broth Microdilution and Disk Diffusion. This guide will provide detailed protocols for both.
Broth Microdilution Method
This method is considered the "gold standard" for quantitative MIC determination and involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Caption: Workflow for the Broth Microdilution Method.
Materials:
-
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Bacterial strains (see Table 1)
-
Quality Control (QC) strains (see Table 2)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Compound Stock Solution:
-
Solubility Determination (Recommended Preliminary Step): Due to the lack of specific solubility data, it is recommended to first determine the solubility of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide in DMSO. A suggested starting point is to attempt to dissolve 10 mg of the compound in 1 mL of DMSO to create a 10 mg/mL stock solution. If solubility is an issue, gentle warming or sonication may be employed. The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the bacteria.
-
Stock Solution Preparation: Based on the determined solubility, prepare a stock solution of the compound in sterile DMSO. For example, a 1.28 mg/mL stock solution is often a convenient starting point for serial dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer (A625 nm = 0.08-0.13).
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested. This will result in a 1:2 dilution of the stock in the first well.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
The final volume in each well will be 100 µL after the addition of the inoculum.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only CAMHB (no inoculum or compound).
-
Positive Control: A well containing a known antibiotic with established MIC values for the QC strain.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent does not inhibit bacterial growth.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth. A reading aid, such as a viewing box with a mirror, is recommended.
-
Disk Diffusion Method
This qualitative or semi-quantitative method involves placing a paper disk impregnated with a known concentration of the antimicrobial agent onto an agar plate inoculated with a standardized bacterial suspension. The agent diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.
Technical Support Center: Synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve yields.
I. Reaction Overview and Mechanism
The synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with 2-methoxyaniline. This is a classic nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the final sulfonamide product.[1]
Caption: General reaction mechanism for sulfonamide synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this synthesis?
Low yields can often be attributed to several factors:
-
Poor quality of starting materials: The purity of both 2-bromobenzenesulfonyl chloride and 2-methoxyaniline is crucial. Impurities can lead to side reactions.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or choice of base can significantly hinder the reaction rate and lead to the formation of byproducts.[1]
-
Moisture sensitivity: 2-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1] It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1]
Q2: I'm observing a significant amount of an unidentifiable byproduct. What could it be?
A common byproduct in sulfonamide synthesis is the corresponding diaryl sulfone.[2] This can occur, especially if there are issues with the quality of the sulfonyl chloride starting material or if the reaction temperature is too high.[2] Another possibility is the formation of a disubstituted sulfonamide if the primary amine reacts further.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the amine) and the appearance of a new spot corresponding to the sulfonamide product indicate the reaction's progress.
Q4: What is the best method for purifying the final product?
Purification of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for obtaining a highly pure crystalline product.[1] A suitable solvent system needs to be determined empirically, but ethanol, methanol, or mixtures of ethyl acetate and hexane are good starting points.
-
Column Chromatography: If recrystallization is not effective or if there are multiple byproducts, silica gel column chromatography is a reliable alternative.[1] A gradient elution with a mixture of hexane and ethyl acetate is often successful.[1]
-
Acid-Base Extraction: Since the sulfonamide has an acidic N-H proton, it can be extracted into an aqueous base (like NaOH solution), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.[1]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide.
Caption: Troubleshooting workflow for low reaction yield.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded 2-bromobenzenesulfonyl chloride | Use a fresh bottle of the sulfonyl chloride or purify the existing stock. The melting point of pure 2-bromobenzenesulfonyl chloride is 49-52 °C.[3] |
| Presence of moisture | Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) and perform the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Insufficiently reactive amine | While 2-methoxyaniline is generally reactive, steric hindrance or electronic effects can sometimes slow the reaction. Consider slightly elevated temperatures (e.g., 40 °C) or a longer reaction time. |
| Incorrect stoichiometry | Ensure an appropriate molar ratio of reactants. Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure complete consumption of the more expensive sulfonyl chloride. |
Problem 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Diaryl sulfone formation | This side reaction can be minimized by maintaining a lower reaction temperature (e.g., 0 °C to room temperature) and ensuring a high purity of the sulfonyl chloride starting material.[2] |
| Over-reaction (di-sulfonylation) | While less common with primary amines, it can occur under harsh conditions. Use a milder base and avoid excessive heating. Control the stoichiometry carefully, ensuring the sulfonyl chloride is the limiting reagent.[1] |
| Side reactions of the starting materials | Impurities in either starting material can lead to a variety of byproducts. Verify the purity of your starting materials by NMR or other analytical techniques. |
IV. Experimental Protocols
General Procedure for the Synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
This protocol provides a standard method for the synthesis.[1]
Materials:
-
2-Bromobenzenesulfonyl chloride
-
2-Methoxyaniline
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-methoxyaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Sources
troubleshooting nucleophilic substitution in sulfonamide formation
Status: Online | Tier: Level 3 Technical Escalation Subject: Troubleshooting Nucleophilic Substitution in Sulfonamide Formation Ticket ID: SULF-RXN-OPT-001
Introduction
Welcome to the advanced technical support center for sulfonamide synthesis. You are likely here because your standard "mix and stir" protocol failed. Sulfonamide formation via sulfonyl chlorides is deceptively simple; while the core mechanism is a straightforward nucleophilic attack, the competing kinetics of hydrolysis, protonation, and bis-sulfonylation often derail yields.
This guide moves beyond basic textbook theory to address the causality of failure. We treat your reaction as a system of competing rates and equilibria. Below are the three most common "Support Tickets" we receive, resolved with mechanistic insight and field-proven protocols.
Ticket #1: "My Sulfonyl Chloride is Gone, but Yield is Low."
Diagnosis: Competitive Hydrolysis or Amine Protonation.
The Issue:
Sulfonyl chlorides (
The Fix:
-
The "Sacrificial" Base: Ensure you use at least 2.2 equivalents of base (or 1 eq. amine + 1.2 eq. auxiliary base like TEA/DIPEA). The first equivalent neutralizes the HCl produced; the fractional excess ensures the amine remains deprotonated.
-
Schotten-Baumann Conditions: For water-tolerant amines, use a biphasic system (DCM/Water) with inorganic base (
). The inorganic base stays in the aqueous phase, scavenging acid without alkylating the amine.
Decision Logic:
Figure 1: Diagnostic logic flow for low-yielding sulfonylation reactions.
Ticket #2: "I'm Getting Bis-Sulfonylation with Primary Amines."
Diagnosis:
The Mechanism:
This is the most frequent issue with primary amines. The product sulfonamide (
-
As the reaction proceeds, the base (e.g., TEA) can deprotonate the product sulfonamide.
-
The resulting sulfonamide anion (
) is a potent nucleophile. -
This anion attacks a second molecule of sulfonyl chloride, forming the bis-sulfonamide (
).
The Fix:
-
Stoichiometry Control: Use a slight deficit of sulfonyl chloride (0.95 eq) relative to the amine.
-
Inverse Addition: Do not add the amine to the chloride. Dissolve the amine and base, then add the sulfonyl chloride slowly (dropwise).[1] This keeps the concentration of electrophile low relative to the nucleophilic amine.
-
Base Selection: Switch to a sterically hindered or weaker base like 2,6-lutidine .[1] It is strong enough to scavenge HCl but kinetically poor at deprotonating the bulky sulfonamide product.
Data Comparison:
| Factor | Mono-Sulfonylation Favorability | Bis-Sulfonylation Favorability |
| Addition Order | Chloride added to Amine (Slow) | Amine added to Chloride (Fast) |
| Base Strength | Weak/Hindered (Pyridine, Lutidine) | Strong/Unbound (TEA, NaH) |
| Stoichiometry | 1.0 : 0.9 (Amine:Chloride) | 1.0 : 1.5+ (Amine:Chloride) |
| Temperature | Room Temp or Reflux |
Ticket #3: "My Substrate is Unreactive (Sterics/Electronics)."
Diagnosis: Nucleophilic dormancy.
The Issue: Electron-deficient anilines or sterically encumbered secondary amines react sluggishly. The sulfonyl chloride may hydrolyze before the amine can attack.
The Fixes:
-
Nucleophilic Catalysis (DMAP): Add 5-10 mol% 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly reactive
-sulfonylpyridinium salt. This intermediate is far more electrophilic than the chloride itself and rapidly transfers the sulfonyl group to the amine. -
SuFEx Chemistry (The Nuclear Option): If sulfonyl chlorides fail, switch to Sulfonyl Fluorides (
).-
Why? The S-F bond is incredibly stable to hydrolysis (you can run these in water/alcohol) but reacts specifically with amines in the presence of silyl activation or specific bases (Sharpless et al., 2014).
-
Protocol:
+ Amine + DBU in MeCN.
-
Figure 2: The catalytic cycle of DMAP, generating the activated pyridinium intermediate.
Standard Operating Procedure (SOP): The "Gold Standard" Protocol
This protocol is designed to be self-validating. Do not skip the checkpoints.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine (1.1 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (Solvent/Base)
-
DCM (Anhydrous)[1]
-
DMAP (0.1 equiv - Optional for unreactive amines)
Workflow:
-
Setup: Flame-dry a round-bottom flask. Add a stir bar and purge with Nitrogen/Argon.
-
Solvation: Dissolve Amine (1.1 eq) and TEA (1.5 eq) in DCM (
concentration). -
Cooling: Cool the mixture to
(Ice bath). Critical for selectivity. -
Addition: Dissolve Sulfonyl Chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.
-
Checkpoint 1: Monitor internal temp. Do not let it spike.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir.
-
Checkpoint 2 (TLC @ 1 hour): If R-SO2Cl is visible but Amine is gone, you have Bis-sulfonylation. If R-SO2Cl is gone but Amine remains, you have Hydrolysis.
-
-
Workup (The "Acid Wash"):
-
Dilute with excess DCM.
-
Wash 1x with 1M HCl (Removes unreacted amine, TEA, and DMAP).
-
Wash 1x with Sat. NaHCO3 (Removes any hydrolyzed sulfonic acid).
-
Wash 1x with Brine, Dry over MgSO4, Filter, Concentrate.
-
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
- Rogne, O. (1971). Kinetics of the hydrolysis of sulfonyl chlorides. Journal of the Chemical Society B: Physical Organic.
-
SuFEx Click Chemistry (Sulfonyl Fluorides)
-
DMAP C
- Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
-
Prevention of Bis-Sulfonyl
Sources
resolving solubility issues of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide in DMSO
Topic: 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide in DMSO
Executive Summary & Compound Profile
Compound: 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
Chemical Class: Diaryl Sulfonamide
Physicochemical Challenge:
This compound features a lipophilic diaryl core linked by a polar sulfonamide moiety. While the sulfonamide group (
The Core Issue: Users frequently report "crashing out" (precipitation) during two critical phases:
-
Stock Preparation: Incomplete dissolution in DMSO at high concentrations (>50 mM) due to strong intermolecular hydrogen bonding in the crystal lattice.
-
Aqueous Dilution: Rapid precipitation when DMSO stocks are diluted into aqueous buffers (e.g., PBS, media) due to the "solvent shift" effect, where the water-insoluble compound aggregates immediately upon contact with the polar aqueous phase.
Troubleshooting Guide (Q&A Format)
Phase 1: Stock Solution Preparation
Q1: I added DMSO to the solid, but it’s still cloudy. Is my compound impure? A: Not necessarily. Cloudiness usually indicates undissolved crystalline material rather than impurity. Sulfonamides can form thermodynamically stable crystal lattices stabilized by intermolecular hydrogen bonds (N-H···O=S) [1].[1][2][3]
-
Action:
-
Heat: Warm the solution to 37°C in a water bath for 5–10 minutes.
-
Sonicate: Use an ultrasonic bath (not a probe) for 10–15 minutes. Sonication disrupts the crystal lattice more effectively than vortexing.
-
Verify: Hold the vial up to a light source. If "schlieren" lines (swirling refraction patterns) are visible, dissolution is incomplete.
-
Q2: What is the maximum solubility of this compound in DMSO? A: While specific experimental values depend on the exact polymorph, structurally similar sulfonamides typically achieve 10–50 mM in anhydrous DMSO [2].
-
Recommendation: Do not attempt >100 mM stocks. We recommend preparing a 10 mM master stock . This concentration is sufficient for most
assays and minimizes the risk of precipitation during storage.
Q3: My stock solution precipitated after storage at -20°C. Can I use it? A: Yes, but do not pipette directly from the cold vial. DMSO is hygroscopic; opening a cold vial attracts atmospheric moisture, which acts as an anti-solvent for this compound [3].
-
Recovery Protocol:
-
Thaw the vial completely at room temperature (RT).
-
Check for precipitate (often a pellet at the bottom).
-
Heat to 37°C and vortex until clear.
-
Critical: If the precipitate does not redissolve, the compound may have formed a hydrate. You must add fresh anhydrous DMSO to lower the water percentage.
-
Phase 2: Assay Preparation (Aqueous Dilution)
Q4: The compound precipitates immediately when I add the DMSO stock to my cell culture media. Why? A: This is "Dilution Shock." You are moving from a solvent where the compound is soluble (DMSO) to one where it is insoluble (water) too rapidly. Localized high concentrations occur at the pipette tip, causing nucleation [4].
Q5: How do I prevent this "crashing out" in aqueous buffers? A: Use the Intermediate Dilution Method (see Diagram 2).
-
Bad Practice: Adding 1 µL of 10 mM stock directly to 999 µL of buffer (1:1000 dilution).
-
Best Practice:
-
Dilute the 10 mM stock 1:10 in DMSO first (creating a 1 mM substock).
-
Dilute this substock into the buffer with rapid mixing.
-
Why? This reduces the kinetic shock and prevents local supersaturation.
-
Validated Experimental Protocols
Protocol A: "Rescue" of Precipitated DMSO Stock
Use this when visual inspection reveals solids in a stored vial.
-
Seal Check: Ensure the vial cap is tight to prevent water entry.
-
Thermal Treatment: Place the vial in a 37°C water bath for 15 minutes.
-
Note: Temperatures up to 50°C are generally safe for sulfonamides for short periods (<30 mins), but 37°C is safer for stability.
-
-
Acoustic Disruption: Sonicate in a bath sonicator at 40 kHz for 3 cycles of 5 minutes. Vortex for 30 seconds between cycles.
-
Centrifugation Test: Spin at 10,000 x g for 1 minute. If a pellet forms, solubility limit has been exceeded. Dilute the stock by 50% with fresh anhydrous DMSO.
Protocol B: The "Stepwise" Aqueous Dilution (For IC50 Assays)
Designed to maintain solubility at <1% DMSO final concentration.
| Step | Source Solution | Volume Transfer | Destination Solvent | Final Conc. | DMSO % |
| 1 | 10 mM Master Stock | 10 µL | 90 µL DMSO | 1 mM | 100% |
| 2 | 1 mM Sub-stock | 10 µL | 990 µL Buffer (Warm) | 10 µM | 1% |
| 3 | 10 µM Assay Sol. | Serial Dilution | Buffer + 1% DMSO | Various | 1% |
-
Critical Note: Ensure the buffer is at Room Temperature or 37°C. Cold buffer accelerates precipitation.
Visual Troubleshooting Logic
Figure 1: Solubility Troubleshooting Decision Tree
Follow this logic flow to resolve undissolved solids.
Caption: Decision matrix for handling undissolved compound. Thermal and acoustic energy are the first line of defense against crystal lattice energy.
Figure 2: The "Solvent Shift" Mechanism & Prevention
Understanding why direct dilution fails and how intermediate steps fix it.
Caption: Comparison of "Direct" vs. "Stepwise" dilution. Stepwise dilution minimizes the localized supersaturation that triggers precipitation.
References
-
Khan, E., et al. (2010). Crystal structure of N-(2-methoxyphenyl)benzenesulfonamide. The intermolecular N-H...O hydrogen bonds stabilize the crystal lattice, requiring energy (heat/sonication) to break during dissolution. PubMed Central. Available at: [Link]
- Lipinski, C. A., et al. (2003). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Discusses general solubility limits of lipophilic drugs in DMSO (typically 10-30 mM). Advanced Drug Delivery Reviews.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Explains the "dilution shock" phenomenon when moving from DMSO to aqueous media. Drug Discovery Today.
Sources
interpreting 1H NMR spectra of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
This guide serves as a specialized technical resource for interpreting the 1H NMR spectrum of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide . It is designed for medicinal chemists and structural biologists requiring precise spectral assignment and troubleshooting strategies.
Technical Support Center: 1H NMR Interpretation
Subject: 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide Molecular Formula: C₁₃H₁₂BrNO₃S Molecular Weight: 342.21 g/mol
Module 1: The Theoretical Spectrum (The "Golden Standard")
Before troubleshooting, you must establish the baseline expectation. This molecule contains two distinct aromatic systems linked by a sulfonamide bridge. The electronic push-pull between the electron-withdrawing sulfonyl group and the electron-donating methoxy group creates a predictable chemical shift pattern.
Predicted Chemical Shifts (DMSO-d₆)
Note: DMSO-d₆ is the recommended solvent due to its ability to stabilize the acidic sulfonamide NH proton via hydrogen bonding.
| Region | Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Rationale |
| Amide | 9.5 – 10.2 | Singlet (br) | 1H | NH | Highly deshielded by the electron-withdrawing -SO₂- group. H-bonding with DMSO sharpens this peak compared to CDCl₃. |
| Aromatic | 8.0 – 8.2 | Doublet (dd) | 1H | H-6 (Ring A) | Diagnostic Peak. Ortho to the -SO₂- group. The strong anisotropic deshielding of the sulfonyl group pushes this proton furthest downfield. |
| Aromatic | 7.7 – 7.9 | Doublet (dd) | 1H | H-3 (Ring A) | Ortho to the Bromine atom. Deshielded by inductive effect (-I) of Br, but less than H-6. |
| Aromatic | 7.4 – 7.6 | Multiplet | 2H | H-4, H-5 (Ring A) | Meta/Para to sulfonyl. These protons often overlap, forming a complex multiplet pattern. |
| Aromatic | 7.1 – 7.3 | Doublet (dd) | 1H | H-6' (Ring B) | Ortho to the Nitrogen. Deshielded by the sulfonamide nitrogen but shielded relative to Ring A. |
| Aromatic | 6.8 – 7.1 | Multiplet | 3H | H-3', H-4', H-5' | Shielded Region. The electron-donating (+M) effect of the 2-methoxy group shields the ortho (H-3') and para (H-5') protons, moving them upfield. |
| Aliphatic | 3.6 – 3.8 | Singlet | 3H | -OCH₃ | Anchor Peak. The sharp singlet of the methoxy group is the most reliable starting point for integration calibration. |
Module 2: Assignment Logic & Workflow
Use the following logic flow to systematically assign your spectrum. This prevents "pattern pareidolia" (seeing what you want to see rather than what is there).
Caption: Systematic workflow for assigning 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, prioritizing the distinct methoxy anchor point.
Module 3: Troubleshooting & FAQs
This section addresses specific anomalies reported by researchers synthesizing sulfonamides.
Q1: "My NH peak is missing or extremely broad. Did the reaction fail?"
Diagnosis: Likely a solvent effect, not a synthesis failure.
-
The Science: Sulfonamide protons (pKₐ ~10) are acidic. In non-polar solvents like CDCl₃, the proton undergoes rapid exchange or experiences quadrupole broadening from the adjacent ¹⁴N nucleus. Furthermore, trace water in CDCl₃ can facilitate rapid proton exchange, washing out the signal.
-
The Fix:
-
Switch to DMSO-d₆: DMSO acts as a hydrogen bond acceptor, "locking" the NH proton in place and typically revealing it as a sharp(er) doublet or singlet between 9.5–10.5 ppm.
-
Concentration: Increase sample concentration (>10 mg/0.6 mL). Higher concentration promotes intermolecular hydrogen bonding, potentially stabilizing the shift.
-
Q2: "I see a 'mess' in the aromatic region (7.0 – 8.0 ppm). How do I distinguish the two rings?"
Diagnosis: Overlapping multiplets due to similar magnetic environments.
-
The Science: You have two ortho-substituted rings.
-
Ring A (Sulfonyl) is electron-poor (deshielded).
-
Ring B (Methoxy) is electron-rich (shielded).
-
-
The Fix: Use the "Roof Effect" and Chemical Shift Logic :
-
Look for the most downfield peak (approx 8.1 ppm). This is H-6 of the benzenesulfonyl ring (next to SO₂). It should be a doublet (J ≈ 8 Hz).[1]
-
Look for the most upfield aromatics (6.8–7.0 ppm). These are the protons ortho and para to the methoxy group on the aniline ring.
-
COSY Experiment: If 1D is unresolvable, a 5-minute COSY (Correlation Spectroscopy) is mandatory. It will show you which protons are coupled to each other, allowing you to trace the spin system of Ring A separately from Ring B.
-
Q3: "I have extra peaks at 3.75 ppm and 4.0 ppm. Is this an isomer?"
Diagnosis: Likely unreacted starting material.
-
The Science: Sulfonylation reactions often leave residual aniline or sulfonyl chloride if not quenched properly.
-
The Check:
-
Impurity A (2-methoxyaniline): Look for a broad NH₂ hump around 4.5–5.0 ppm and the OMe signal slightly shifted from your product.
-
Impurity B (2-bromobenzenesulfonyl chloride): Look for the H-6 doublet shifted further downfield (approx 8.3 ppm) compared to the sulfonamide product, as the chloride is more electron-withdrawing than the sulfonamide nitrogen.
-
Module 4: Advanced Verification Protocols
If the 1D spectrum is ambiguous, perform the D₂O Shake Test . This is a self-validating protocol to confirm the sulfonamide moiety.
Protocol: D₂O Shake Test
-
Acquire a standard ¹H NMR spectrum in CDCl₃ or DMSO-d₆.
-
Add 1–2 drops of Deuterium Oxide (D₂O) directly to the NMR tube.
-
Shake vigorously for 30 seconds to ensure mixing (immiscible in CDCl₃, requires vigorous shaking; miscible in DMSO).
-
Re-acquire the spectrum.
-
Result Analysis:
-
Disappearance: The peak at ~9.5–10 ppm (NH) should vanish or significantly decrease intensity as H is replaced by D (which is NMR silent).
-
Persistence: If the peak remains, it is likely an impurity (e.g., aldehyde CH) or a non-exchangeable proton.
-
Caption: D₂O Shake Test logic for verifying the labile sulfonamide proton.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3] (Standard text for substituent effects and coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for fragment spectra: 2-methoxyaniline and benzenesulfonyl derivatives).
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link] (Essential for identifying solvent peaks).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative resource for chemical shift prediction logic).
Sources
- 1. gredos.usal.es [gredos.usal.es]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Removing Unreacted 2-Bromobenzenesulfonyl Chloride
Topic: Purification Strategies for Sulfonamide Synthesis Product Focus: 2-Bromobenzenesulfonyl Chloride (CAS: 2905-25-1) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Introduction
Unreacted sulfonyl chlorides are a common impurity in sulfonamide synthesis. In the case of 2-bromobenzenesulfonyl chloride , the challenge is compounded by the ortho-bromo substituent. While the electron-withdrawing nature of the bromine atom activates the sulfur center, its steric bulk can retard the rate of hydrolysis compared to para-substituted analogs [1].
This guide provides a tiered approach to purification, moving from standard aqueous workups to advanced scavenging techniques.[1][2]
Tier 1: Aqueous Workup (Hydrolysis)[3]
For most stable products, converting the unreacted sulfonyl chloride into its corresponding water-soluble sulfonate salt is the most efficient removal method.
The Mechanism
The objective is to hydrolyze the lipophilic sulfonyl chloride (
Protocol 1: Enhanced Bicarbonate Quench
Use this for products stable to mild aqueous base (pH 8-9).
-
Quench: Upon reaction completion, do not immediately add water. First, cool the reaction mixture to 0 °C.
-
Add Base: Slowly add a saturated aqueous solution of sodium bicarbonate (
).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Note: Expect gas evolution (
) and a mild exotherm.
-
-
Agitate: Vigorously stir the biphasic mixture.
-
Critical Step: Due to the ortho-steric hindrance of the 2-bromo group, hydrolysis is slower than with benzenesulfonyl chloride. Stir for 30–60 minutes at room temperature to ensure complete hydrolysis [1, 2].
-
-
Phase Separation:
-
Wash: Wash the organic layer with water (
) and brine ( ) to remove residual salts.
Troubleshooting the Workup
| Issue | Possible Cause | Solution |
| Persistent TLC Spot | Incomplete hydrolysis due to steric hindrance.[1] | Add a catalytic amount of DMAP (dimethylaminopyridine) or switch to a stronger base (1M NaOH) if the product tolerates it. |
| Emulsion Formation | Amphiphilic nature of the sulfonamide product. | Add solid NaCl to saturate the aqueous phase or filter the biphasic mixture through a pad of Celite. |
| Gas Evolution | Acidic byproducts reacting with bicarbonate. | Add base slowly. Ensure adequate headspace in the flask. |
Tier 2: Chemical Scavenging (The "Precision" Tool)
If your product is acid/base sensitive or if the workup fails to remove trace chloride, use a chemical scavenger.[1][3] This method relies on a rapid reaction with a highly nucleophilic amine to form a species that is easily separable.
Decision Matrix: Choosing a Scavenger
Figure 1: Decision tree for selecting the appropriate scavenging method based on product physical state.
Protocol 2: Polymer-Supported Scavenging
Best for: High-throughput synthesis or when avoiding aqueous extraction.
-
Add Resin: Add 2–3 equivalents (relative to excess acid chloride) of PS-Trisamine or PS-Isocyanate resin directly to the reaction mixture [3].[1]
-
Agitate: Shake or stir gently (do not use a magnetic stir bar which can grind the resin) for 2–4 hours.
-
Filter: Filter the mixture through a fritted funnel. The unreacted 2-bromobenzenesulfonyl chloride is now covalently bound to the resin and is removed with the solid.
-
Concentrate: Evaporate the filtrate to obtain the pure product.
Protocol 3: Soluble Amine Quench (DMAPA)
Best for: Large-scale reactions where resin is too expensive.
-
Add Amine: Add 0.5 equivalents of 3-(Dimethylamino)-1-propylamine (DMAPA) .
-
React: Stir for 15 minutes. The amine reacts rapidly with the sulfonyl chloride to form a basic sulfonamide.[1]
-
Acid Wash: Perform an acidic workup (1M HCl).[6][7] The basic sulfonamide byproduct will become protonated and move into the aqueous layer, leaving your neutral product in the organic phase.
Tier 3: Purification (The Polish)
If trace impurities persist, use these physicochemical methods.
Recrystallization
Sulfonamides derived from 2-bromobenzenesulfonyl chloride are often crystalline solids.
-
Solvent System: Ethanol/Water or Toluene/Heptane.
-
Method: Dissolve crude product in hot solvent. If the solution is colored, treat with activated charcoal, filter hot, and allow to cool slowly. The 2-bromobenzenesulfonic acid (hydrolysis byproduct) is highly soluble in polar solvents and will remain in the mother liquor [4].
Flash Chromatography[7][8]
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase: Hexanes/Ethyl Acetate.[8]
-
Note: Sulfonyl chlorides can be unstable on silica. Ensure the column is run quickly. The sulfonyl chloride is less polar than the sulfonamide and will typically elute near the solvent front (similar Rf to esters).
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC that moves with the solvent front. Is this my product? A: Likely not. 2-Bromobenzenesulfonyl chloride is non-polar and often elutes near the solvent front (High Rf). Your sulfonamide product should be significantly more polar (Lower Rf) due to the -NH- and -SO2- groups. Perform a co-spot TLC with the starting material to confirm.
Q2: Why is hydrolysis slower for 2-bromobenzenesulfonyl chloride than benzenesulfonyl chloride? A: This is the "Ortho Effect." The bromine atom at the 2-position provides steric hindrance that blocks the approach of the water nucleophile to the sulfur atom. While bromine is electron-withdrawing (which usually speeds up reaction), the steric blocking often dominates in hydrolysis kinetics [1].
Q3: Can I use methanol to quench the reaction? A: Only if you want to form the methyl sulfonate ester! Methanol will react with the chloride to form methyl 2-bromobenzenesulfonate , which is a stable, lipophilic impurity that is very difficult to separate from your product. Always use water (for acid) or an amine (for scavenger) [5].
Q4: My product is water-soluble. How do I remove the salts? A: If your product is water-soluble, you cannot use the standard aqueous workup.[6] Instead, use the Polymer-Supported Scavenging method (Protocol 2). Since the impurity is removed by filtration, no water wash is required.
References
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
Supra Sciences. (2025). Solid-Supported Scavengers: Sulfonyl Chloride (SO2Cl).[9] Supra Sciences Product Guide. [Link]
-
Organic Syntheses. (1940). 2-Nitrobenzenesulfonyl Chloride. Organic Syntheses, Coll. Vol. 2, p. 471. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. suprasciences.com [suprasciences.com]
Technical Support Center: Optimizing Reaction Temperature for N-Arylation of Sulfonamides
Welcome to the Technical Support Center for the N-arylation of sulfonamides. Because sulfonamides possess significantly attenuated nucleophilicity compared to standard aliphatic or aromatic amines, their C–N cross-coupling is thermodynamically and kinetically challenging. In these workflows, temperature optimization is the master variable dictating the delicate balance between achieving catalytic turnover and inducing pathway degradation.
This guide provides mechanistic troubleshooting, frequently asked questions, and self-validating protocols designed for researchers and drug development professionals.
Visual Workflow: Temperature-Driven Method Selection
Before troubleshooting a failed reaction, ensure your chosen methodology aligns with the thermal stability of your substrate.
Decision matrix for sulfonamide N-arylation based on thermal tolerance.
Section 1: Mechanistic Causality & FAQs
Q1: Why do classical Ullmann couplings of sulfonamides require such high temperatures (>130 °C), and how can I lower the thermal requirement? Expert Insight: The classical Ullmann reaction relies on unligated copper, which struggles with both the oxidative addition of aryl halides and the subsequent reductive elimination due to the weak nucleophilicity of sulfonamides. High temperatures (e.g., 135 °C in DMF) are required to overcome this massive activation energy barrier[1]. Solution: To lower the temperature to 80–100 °C, introduce a bidentate ligand such as N,N-dimethylethylenediamine (DMEDA) or an amino acid (e.g., L-proline). These ligands increase the electron density on the copper center, facilitating oxidative addition, and stabilize the Cu(I)/Cu(III) intermediates to prevent catalyst precipitation at lower temperatures[1].
Q2: I am running a Buchwald-Hartwig amination at 110 °C, but I'm observing significant desulfonylation and catalyst blackening. What is happening? Expert Insight: Palladium-catalyzed Buchwald-Hartwig coupling of sulfonamides typically operates optimally between 80 °C and 110 °C[2]. However, pushing the temperature beyond 110 °C—especially in the presence of strong bases like NaOtBu—triggers side reactions. The sulfonamide can undergo S–N bond cleavage (desulfonylation). Furthermore, excessive thermal stress causes phosphine ligands (e.g., Xantphos) to degrade, leading to the irreversible aggregation of Pd(0) into inactive palladium black. Solution: Lower the temperature to 85 °C, switch to a milder base (e.g., Cs₂CO₃), and ensure rigorous solvent degassing.
Q3: My substrate is highly thermally sensitive. Can I achieve N-arylation at room temperature? Expert Insight: Yes. The Chan-Lam coupling is the premier method for room-temperature to mild-heating (RT to 60 °C) N-arylation[3]. Unlike the Ullmann or Buchwald-Hartwig reactions which use aryl halides, the Chan-Lam coupling utilizes arylboronic acids and a Cu(II) catalyst. The transmetalation step from boron to copper is highly favorable, and the presence of atmospheric oxygen facilitates the reductive elimination from a transient Cu(III) species, allowing the reaction to proceed smoothly at ambient temperatures[3][4].
Section 2: Troubleshooting Guide for Temperature-Related Failures
Diagnostic workflow for resolving temperature-related failures in N-arylation.
Issue A: Stalled Reaction / Incomplete Conversion at 80 °C (Ligand-Assisted Ullmann)
-
Symptom: Starting material remains after 24 hours; the reaction mixture remains a pale suspension.
-
Causality: The thermal energy is insufficient to drive the reductive elimination step from the Cu(III)-aryl-sulfonamide complex, trapping the catalyst in a resting state.
-
Action: Incrementally increase the temperature by 10 °C (up to 110 °C). Alternatively, switch the solvent from toluene to a more polar coordinating solvent like DMF or DMSO to stabilize the transition state[1].
Issue B: Extensive N,N-Diarylation (Over-arylation)
-
Symptom: LC-MS shows a significant peak corresponding to the diarylated sulfonamide.
-
Causality: Primary sulfonamides can undergo a second arylation. Higher temperatures exponentially increase the rate of this secondary coupling, especially if the mono-arylated product is more soluble than the starting primary sulfonamide[4].
-
Action: Reduce the temperature by 20 °C. If using Chan-Lam conditions, maintain the temperature strictly at 25–40 °C and ensure the stoichiometry of the arylating agent is strictly 1.0 to 1.1 equivalents[4].
Section 3: Quantitative Data Presentation
Use the following matrix to benchmark your experimental parameters against field-proven standards.
| Methodology | Typical Temperature Range | Catalyst / Key Additives | Primary Thermal Failure Modes (If Temp is Too High) |
| Classical Ullmann | 110–135 °C | CuI or Cu powder / Base | Homocoupling of aryl halides; substrate charring |
| Ligand-Assisted Ullmann | 80–100 °C | CuI / DMEDA, Proline | Ligand degradation; oxidation of aliphatic amines |
| Buchwald-Hartwig | 80–110 °C | Pd₂(dba)₃ / Phosphines | Desulfonylation; Pd(0) black precipitation |
| Chan-Lam Coupling | 25–60 °C | Cu(OAc)₂ / O₂ (air) | N,N-diarylation; rapid protodeboronation |
Section 4: Validated Experimental Protocols
Protocol 1: Ligand-Free High-Temperature Ullmann N-Arylation (135 °C)
Use this protocol for robust, thermally stable substrates where cost-efficiency is prioritized over mild conditions[1].
-
Preparation: Charge an oven-dried Schlenk tube with the primary sulfonamide (1.0 equiv), aryl bromide (1.2 equiv), CuI (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Atmosphere Control: Evacuate the tube and backfill with inert gas (N₂ or Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration.
-
Thermal Activation: Heat the reaction mixture to 135 °C in a pre-heated oil bath and stir vigorously for 24 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel column chromatography.
Self-Validation Checkpoint: Before scaling up, run a 0.1 mmol test reaction. If the solution turns completely black within the first hour at 135 °C, your copper catalyst has aggregated into inactive Cu(0) nanoparticles. This indicates insufficient stabilization; verify solvent dryness and consider dropping the temperature to 110 °C while adding a ligand.
Protocol 2: Mild Chan-Lam N-Arylation (Room Temperature to 60 °C)
Use this protocol for thermally sensitive substrates or when utilizing arylboronic acids[3][4].
-
Preparation: In an open-air reaction vial, combine the primary sulfonamide (1.0 equiv), arylboronic acid (2.0 equiv), and Cu(OAc)₂ (20 mol%).
-
Reagent Addition: Add a mild base such as K₂CO₃ or Et₃N (2.0 equiv) and a solvent mixture (e.g., DCE or EtOH/H₂O).
-
Aerobic Stirring: Stir the mixture vigorously at room temperature (or up to 60 °C for sterically hindered substrates) for 12–24 hours. Ensure the reaction is exposed to atmospheric oxygen, which is crucial for Cu reoxidation.
-
Workup: Monitor via TLC/LC-MS. Once complete, quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate for purification.
Self-Validation Checkpoint: The Chan-Lam reaction must maintain a blue/green hue throughout the reaction, indicative of active Cu(II) species. If the reaction turns brick-red or yellow, the copper has been reduced to Cu(I) without reoxidation. Validate your system by ensuring the reaction vessel is open to air and stirring is vigorous enough to entrain oxygen.
References
- Title: A comparative review of the synthesis routes for substituted N-phenylsulfamides | Source: benchchem.
- Title: Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions | Source: nie.edu.
- Title: Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan−Lam Coupling of Primary Sulfonamides | Source: ucla.
- Title: Chan-Lam Coupling - Organic Chemistry Portal | Source: organic-chemistry.
- Title: Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | Source: acs.
Sources
overcoming steric hindrance in 2-bromo substituted sulfonamide synthesis
Welcome to the technical support center for the synthesis of sterically hindered sulfonamides. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the formation of sulfonamides from 2-bromo substituted anilines or other similarly hindered amines. The ortho-bromo group presents a significant steric barrier, often leading to low or no yield under standard reaction conditions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-tested protocols to overcome these synthetic hurdles. Our approach is to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
Troubleshooting Guide: Low & No Yield Reactions
This section addresses the most common issue—reaction failure—by breaking down problems into their probable causes and offering concrete solutions.
Q1: My standard sulfonylation reaction using 2-bromoaniline, a sulfonyl chloride, and pyridine in CH₂Cl₂ gave no product. What went wrong and what should I try next?
Probable Cause: This is a classic case of steric hindrance. The bulky bromine atom ortho to the amine functionality physically blocks the nitrogen's lone pair from attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine, while a sufficient base, is not a powerful enough catalyst to overcome this significant energy barrier.
Solution Pathway: Your primary goal is to increase the reactivity of the system. This can be achieved by either activating the sulfonylating agent or by employing a more potent catalytic system.
Initial Recommendation: Catalytic Activation with DMAP
4-(Dimethylamino)pyridine (DMAP) is a "super catalyst" for acylation and sulfonylation reactions.[1][2] It functions via a nucleophilic catalysis mechanism, where it first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[2][3] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, allowing the sterically hindered 2-bromoaniline to attack it successfully.
Experimental Protocol: DMAP-Catalyzed Sulfonylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromoaniline (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) followed by a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with CH₂Cl₂ or ethyl acetate. Wash the combined organic layers with 1M HCl (to remove DMAP and Et₃N), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q2: I tried the DMAP-catalyzed method, but my yield is still below 30%. Are there more powerful methods for extremely hindered substrates?
Probable Cause: For exceptionally challenging substrates, even the reactivity boost from DMAP may be insufficient. The energy barrier for the nucleophilic attack by the hindered aniline on the sulfonyl-DMAP intermediate remains too high.[1][4] This situation requires a fundamental change in the bond-forming strategy.
Solution Pathway: Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a powerful alternative for forming C-N bonds.[5][6] This methodology is highly effective for coupling sterically hindered partners.[7] Instead of the aniline acting as a nucleophile, this reaction couples a sulfonamide (or a precursor) with an aryl halide (in this case, you would start with a different strategy, coupling a simple sulfonamide with a 1,2-dibromobenzene derivative, for instance). This approach fundamentally changes the nature of the bond-forming step, bypassing the direct nucleophilic attack issue.
Conceptual Workflow: Buchwald-Hartwig Approach
A typical Buchwald-Hartwig amination involves an aryl halide or triflate, an amine (in this context, a primary sulfonamide R-SO₂NH₂), a palladium catalyst, a suitable phosphine ligand, and a base.[6][8][9] The choice of ligand is critical for success with hindered substrates; bulky, electron-rich biarylphosphine ligands are often required.[7]
Caption: Troubleshooting flowchart for persistent low yields.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-bromo substituent so problematic compared to, for example, a 4-bromo substituent?
The issue is proximity. A substituent at the 4-position (para) is far from the reactive amino group and primarily exerts an electronic effect (in this case, weakly deactivating via induction). However, a substituent at the 2-position (ortho) is adjacent to the amino group. Its sheer physical size, or "steric bulk," creates a crowded environment that impedes the approach of other molecules, a phenomenon known as the "ortho effect."[10]
Q2: Are there alternatives to sulfonyl chlorides that might be less reactive but more selective for hindered amines?
Yes, sulfonyl fluorides have emerged as valuable alternatives to the more reactive sulfonyl chlorides.[11][12] While generally less reactive, their stability can be an advantage, and methods have been developed to activate them for sulfonamide synthesis.[11] For instance, the use of Lewis acids like calcium triflimide [Ca(NTf₂)₂] can activate sulfonyl fluorides, enabling them to react with a wide range of amines, including hindered ones, under milder conditions than often required for sulfonyl chlorides.[11] However, for some highly hindered amines, sulfonyl chlorides may still show better efficacy.[13]
Q3: I've heard about photocatalytic methods. Are they applicable here?
Photocatalytic methods are a cutting-edge approach and have been successfully used for the sulfonylation of anilines.[14][15] These reactions often proceed through radical mechanisms.[16][17] For example, a visible-light-mediated reaction can generate a sulfonyl radical from a stable sulfinate salt. This radical can then couple with an aniline derivative.[15] While promising, the regioselectivity on a substituted aniline like 2-bromoaniline would need to be carefully evaluated, as the reaction may not necessarily occur at the nitrogen atom.
Comparative Analysis of Synthetic Methods
The table below summarizes the key parameters for the methods discussed, providing a quick reference for selecting the most appropriate strategy for your specific substrate and laboratory capabilities.
| Method | Key Reagents | Temperature | Common Issues | Typical Yield (Hindered) |
| Standard (Pyridine) | Sulfonyl Chloride, Pyridine | Room Temp → Reflux | No reaction, decomposition at high temp. | 0-10% |
| DMAP Catalysis | Sulfonyl Chloride, DMAP, Et₃N | 0 °C → Room Temp | Low yield with severe hindrance.[1] | 20-70% |
| Ca(NTf₂)₂ Activation | Sulfonyl Fluoride, Ca(NTf₂)₂ | 60 °C | Requires sulfonyl fluoride synthesis.[11] | 50-80% |
| Buchwald-Hartwig | Aryl Bromide, Sulfonamide, Pd-catalyst, Ligand, Base | 80-110 °C | Catalyst/ligand sensitivity, cost.[5][7] | 60-95% |
Detailed Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Sulfonamidation
This protocol is a general starting point and must be optimized for specific substrates.
-
Setup: In a glovebox, add the aryl bromide (e.g., 1,2-dibromobenzene) (1.0 eq), the primary sulfonamide (1.2 eq), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to a reaction vial.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl sulfonamide.[6][7]
Caption: Decision workflow for hindered sulfonamide synthesis.
References
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. BMC Chemistry.
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules.
-
The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. BenchChem.
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
-
Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed.
-
Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Synfacts.
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate.
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules.
-
Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem.
-
Direct sulfonylation of anilines mediated by visible light. Chemical Science.
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery.
-
Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate.
-
Direct sulfonylation of anilines mediated by visible light. Department of Chemistry, Princeton University.
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme E-Books & E-Journals.
-
Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry.
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC.
-
4-Dimethylaminopyridine. chemeurope.com.
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Request PDF on ResearchGate.
-
A Head-to-Head Comparison: 4-Dimethylaminopyridine (DMAP) vs. Pyridine as Acylation Catalysts. BenchChem.
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
-
Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. BenchChem.
-
Synthesis of sulfonamides. Organic Chemistry Portal.
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Dimethylaminopyridine [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 13. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03891G [pubs.rsc.org]
- 16. Direct sulfonylation of anilines mediated by visible light | Department of Chemistry [chem.web.ox.ac.uk]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during this specific separation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide to consider for column chromatography?
A1: Understanding the molecule's properties is critical for designing an effective purification strategy. 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide is a moderately polar compound due to the presence of the sulfonamide (-SO₂NH-) group, a methoxy (-OCH₃) group, and a bromine atom.[1] The sulfonamide group, in particular, can engage in hydrogen bonding, which influences its interaction with the stationary phase.[2] Aromatic rings in the structure mean the compound is UV-active, facilitating its visualization on TLC plates.[3]
Q2: What is the recommended stationary phase for the purification of this compound?
A2: For the purification of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, the standard and most recommended stationary phase is silica gel (60 Å, 230-400 mesh) .[4][5] Its polar nature is well-suited for separating this type of moderately polar aromatic sulfonamide from less polar starting materials or non-polar byproducts. The use of silica gel is a common practice for the purification of sulfonamides.[6]
Q3: How do I select the optimal mobile phase (solvent system) for the column?
A3: The selection of the mobile phase is crucial and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[3] A good starting point for developing a solvent system for aromatic sulfonamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc).[3][4]
Recommended TLC Development Protocol:
-
Begin with a solvent system of 7:3 or 8:2 Hexanes:EtOAc .[3]
-
Spot the crude reaction mixture on a silica gel TLC plate and develop it in a chamber saturated with the chosen solvent system.[3]
-
Visualize the plate under a UV lamp.[3]
-
The ideal solvent system will result in a retention factor (Rf) of 0.2-0.3 for the desired compound, 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide. This Rf value typically provides the best separation during column chromatography.[5]
-
If the compound's spot remains near the baseline (low Rf), the solvent system is not polar enough; gradually increase the proportion of ethyl acetate.[3] Conversely, if the spot is near the solvent front (high Rf), decrease the polarity by adding more hexanes.
Q4: How much silica gel should I use in my column?
A4: A general and effective rule of thumb is to use a mass ratio of silica gel to crude product of approximately 30:1 to 50:1 .[5] For instance, if you have 1 gram of crude material, you should use between 30 and 50 grams of silica gel. The exact ratio will depend on the difficulty of the separation as determined by TLC. If impurities are very close to your product, a higher ratio is recommended.
Q5: Should I use gravity chromatography or flash chromatography?
A5: The primary difference lies in the method of solvent elution. In gravity chromatography, the solvent moves through the column under the force of gravity alone, which can be a slow process.[5] In flash chromatography, positive pressure (from a compressed gas source like nitrogen or air) is applied to accelerate the solvent flow.[5] For most applications in a research and development setting, flash chromatography is preferred as it is significantly faster and often yields better separation due to reduced diffusion of the compound bands.[5]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide.
Issue 1: The compound is not moving off the baseline of the TLC/column (Rf ≈ 0).
| Potential Cause | Explanation & Solution |
| Mobile Phase Polarity is Too Low | The solvent system is not polar enough to displace the compound from the polar silica gel. Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[3] For very polar impurities, a small percentage of methanol might be required, but this should be done cautiously as it can sometimes lead to solubility issues or dissolve some of the silica gel. |
| Strong Interaction with Silica | The sulfonamide group can interact strongly with the acidic silanol groups on the surface of the silica gel, causing it to stick to the stationary phase.[7] Solution: If increasing solvent polarity is not effective or leads to poor separation, consider adding a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica.[7] However, be mindful that this will make the eluent basic and may affect acid-sensitive compounds. |
Issue 2: Poor separation between the product and impurities (overlapping spots/peaks).
| Potential Cause | Explanation & Solution |
| Inappropriate Solvent System | The chosen mobile phase may not have the right selectivity for the compounds being separated. Solution: Experiment with different solvent systems during the TLC development phase.[8] If a hexane/ethyl acetate mixture is not providing adequate separation, consider replacing ethyl acetate with another polar solvent like dichloromethane (DCM) or a mixture of solvents. For aromatic compounds, a toluene/ethyl acetate mixture can sometimes offer different selectivity.[8] |
| Column Overloading | Too much crude material has been loaded onto the column for the amount of silica gel used.[7] Solution: Reduce the amount of sample loaded onto the column or increase the amount of silica gel to be within the recommended 30:1 to 50:1 ratio.[5] |
| Poor Column Packing | An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in broad bands and poor separation.[9] Solution: Ensure the column is packed uniformly. The wet slurry packing method is generally preferred over dry packing to minimize the formation of cracks or air bubbles.[9][10] |
Issue 3: Peak Tailing in the collected fractions.
| Potential Cause | Explanation & Solution |
| Undesirable Secondary Interactions | As mentioned, the sulfonamide's acidic proton can interact strongly with the silica gel, leading to a "tailing" effect where the compound elutes slowly and asymmetrically.[9] Solution: The addition of a small amount of a competitive compound to the mobile phase can mitigate this. For a compound like 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, which has an acidic proton on the sulfonamide nitrogen, adding a trace amount of a base like triethylamine (0.1-1%) can improve the peak shape by competing for the active sites on the silica gel.[5][7] |
| Compound Precipitation on the Column | The compound may not be very soluble in the initial, less polar mobile phase, causing it to precipitate at the top of the column and then slowly redissolve as the mobile phase polarity increases.[7] Solution: Load the crude sample onto the column using a minimal amount of a solvent in which it is highly soluble, and that is also a component of your mobile phase (e.g., dichloromethane or ethyl acetate). Alternatively, "dry loading" can be employed, where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column. |
Issue 4: The compound appears to have decomposed on the column.
| Potential Cause | Explanation & Solution |
| Compound Instability on Acidic Silica | While sulfonamides are generally stable, some compounds can be sensitive to the acidic nature of standard silica gel.[7][11] Solution: If decomposition is suspected, use a neutralized silica gel. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in your solvent, followed by washing with the pure solvent before packing the column.[7] Alternatively, a different stationary phase like alumina (which can be basic, neutral, or acidic) could be explored, though this would require re-optimization of the mobile phase. |
| Reaction with Solvent | Certain solvents can be reactive. For example, if methanol is used in high concentrations, it could potentially react with highly activated functional groups under certain conditions. Solution: Use high-purity, non-reactive solvents for your chromatography.[12] Stick to commonly used and stable solvents like hexanes, ethyl acetate, and dichloromethane unless a specific need for another solvent is identified. |
Section 3: Experimental Protocols & Visualizations
Detailed Step-by-Step Protocol for Column Chromatography
-
Preparation of the Column:
-
Secure a glass chromatography column of appropriate size vertically on a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.[10]
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 8:2 Hexanes:EtOAc).[5]
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[5]
-
Once the silica has settled, drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance when adding more solvent.[5]
-
-
Sample Loading:
-
Dissolve the crude 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase itself).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Gently add the mobile phase to the top of the column, taking care not to disturb the top layer of sand and silica.
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase.
-
If using flash chromatography, apply gentle pressure to the top of the column to achieve a steady flow rate.[5]
-
Begin collecting fractions in numbered test tubes.[10]
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.[10]
-
If the separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.[9]
-
-
Isolation of the Pure Compound:
-
Based on the TLC analysis, combine the fractions that contain the pure 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Visualization of the Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common issues.
References
- Benchchem. (n.d.). Technical Support Center: Monitoring Sulfonylation Reactions with TLC.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
- ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.
- Reddit. (2024, July 16). Column chromatography issues : r/chemistry.
- PMC. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms.
- Taylor & Francis Online. (n.d.). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography.
- BGD Group. (2011). TLC System.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Food and Agriculture Organization of the United Nations. (2014, April 18). Detection of sulfonamides in chicken muscle by thin layer chromatography.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Worldwide Life Sciences. (2026, February 13). 2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide-250m.
- Creative Proteomics. (2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations.
- ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- CymitQuimica. (n.d.). CAS 23095-14-9: 5-bromo-2-methoxybenzenesulfonamide.
- Politecnico di Torino. (n.d.). Analysis of a chromatographic purification process: an experimental and modelling combined approach.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Bioinfo Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES.
- Royal Society of Chemistry. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection.
- ResearchGate. (2025, August 6). (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification.
- MilliporeSigma. (n.d.). HPLC Troubleshooting: 4. Problems with the Chromatogram.
- Fluorochem. (n.d.). 4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide.
- PMC. (n.d.). N-(2-Methoxyphenyl)benzenesulfonamide.
- Benchchem. (n.d.). "N-(2-bromoethyl)methanesulfonamide" degradation pathways and stabilization.
- Sigma-Aldrich. (n.d.). 2-Bromo-N-(4-methoxybenzyl)-N-methylbenzenesulfonamide | 1153687-20-7.
- MDPI. (2024, November 21). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor.
- Orbital: The Electronic Journal of Chemistry. (2025, August 26). Synthesis and Characterization of Bemotrizinol Impurities.
- Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety.
- Thermo Fisher Scientific. (n.d.). Bioprocessing Chromatography Techniques.
- Benchchem. (n.d.). Column chromatography conditions for purifying Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
- Benchchem. (n.d.). "2-Bromoethane-1-sulfonamide" physical and chemical properties.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methoxy- (CAS 578-57-4).
- ChemicalBook. (n.d.). 2-Bromo-N-(4-propoxyphenyl)benzenesulfonamide.
Sources
- 1. CAS 23095-14-9: 5-bromo-2-methoxybenzenesulfonamide [cymitquimica.com]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. halocolumns.com [halocolumns.com]
Technical Support Center: Mass Spectrometry Analysis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of identifying impurities in 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide via mass spectrometry. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reliable results.
Introduction
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide is a key intermediate in various synthetic pathways. Ensuring its purity is critical for the success of subsequent reactions and the quality of the final product. Mass spectrometry is a powerful tool for this purpose, but interpreting the data can be challenging due to the presence of impurities, adducts, and complex fragmentation patterns. This guide will equip you with the knowledge to confidently identify your target compound and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: I'm not sure which peak is my molecular ion. What should I look for?
A1: Identifying the molecular ion is the first crucial step. Here's what to consider:
-
Expected Mass: The monoisotopic mass of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide (C₁₃H₁₂BrNO₃S) is approximately 340.97 g/mol .
-
Isotopic Pattern for Bromine: A key feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in your mass spectrum, where the two peaks are of roughly equal intensity and separated by 2 m/z units.
-
Common Adducts: In electrospray ionization (ESI), your compound may not just be protonated ([M+H]⁺). It can also form adducts with salts present in your sample or mobile phase. Look for common adducts such as:
-
[M+Na]⁺ (M + 22.99)
-
[M+K]⁺ (M + 38.96)
-
[M+NH₄]⁺ (M + 18.03)
A table of common adducts is provided below for your reference.[1][2][3][4][5]
-
Table 1: Common Adducts in Positive Ion ESI-MS
| Adduct | Mass Difference (m/z) |
| [M+H]⁺ | +1.01 |
| [M+Na]⁺ | +22.99 |
| [M+K]⁺ | +38.96 |
| [M+NH₄]⁺ | +18.03 |
| [M+CH₃CN+H]⁺ | +42.03 |
Q2: I see a prominent peak at M-64. What could this be?
A2: A neutral loss of 64 Da is a very characteristic fragmentation pattern for aromatic sulfonamides.[6][7] This corresponds to the elimination of sulfur dioxide (SO₂). This fragmentation is often promoted by electron-withdrawing groups on the aromatic ring, such as the bromine atom in your compound. The resulting fragment ion is [M+H-SO₂]⁺.
Q3: What are the most likely impurities I might encounter?
A3: Impurities can arise from unreacted starting materials, side reactions, or degradation. Based on the typical synthesis of N-aryl sulfonamides, potential impurities include:
-
Unreacted Starting Materials:
-
2-Bromobenzenesulfonyl chloride
-
2-Methoxyaniline
-
-
Hydrolysis Product:
-
2-Bromobenzenesulfonic acid (from the reaction of the sulfonyl chloride with water)
-
-
Related Sulfonamides:
-
Positional isomers (e.g., 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide) if the starting bromobenzenesulfonyl chloride was not pure.
-
N-(phenyl)benzenesulfonamide if there was a debromination side reaction.
-
Q4: My signal intensity is very low. What can I do to improve it?
A4: Low signal intensity can be caused by several factors. Here are some troubleshooting steps:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak.
-
Ionization Efficiency: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature.
-
Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is performing optimally.
-
Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For sulfonamides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used in positive ion mode.
Troubleshooting Guide: A Systematic Approach to Impurity Identification
When you encounter an unknown peak in your mass spectrum, a systematic approach is key to its identification.
Step 1: Characterize the Unknown Peak
-
Determine the Accurate Mass: If using a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF, determine the accurate mass of the unknown peak. This will allow you to predict its elemental composition.
-
Analyze the Isotopic Pattern: Look for characteristic isotopic patterns. A 1:1 doublet separated by 2 m/z units strongly suggests the presence of a bromine atom. The absence of this pattern in an impurity peak could indicate a side reaction where bromine was lost.
-
Perform Tandem MS (MS/MS): Isolate the unknown peak and fragment it. The fragmentation pattern will provide structural information.
Step 2: Propose Potential Structures
Based on the data from Step 1 and knowledge of the synthetic route, propose potential structures for the impurity. Consider starting materials, expected byproducts, and degradation products.
Step 3: Confirm the Structure
-
Reference Standards: The most definitive way to confirm the identity of an impurity is to inject a pure reference standard of the suspected compound and compare its retention time and mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): Use the accurate mass measurement to confirm the elemental formula of the impurity.[8][9][10][11]
The following diagram illustrates the troubleshooting workflow:
Caption: Workflow for identifying unknown peaks in a mass spectrum.
Predicted Fragmentation Pathway of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Understanding the fragmentation of your target compound is essential for distinguishing it from impurities. Below is the predicted fragmentation pathway in positive ion ESI-MS/MS.
Caption: Predicted fragmentation of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide and its impurities. Optimization may be required for your specific instrumentation.[12][13][14]
1. Sample Preparation:
-
Dissolve approximately 1 mg of your sample in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan (m/z 100-500) and data-dependent MS/MS
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 350 °C
-
Gas Flow: 10 L/min
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation spectrum.
References
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? Retrieved from [Link]
-
Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS? Retrieved from [Link]
-
Scribd. (2024, January 22). Adduits ESI MS. Retrieved from [Link]
-
LCGC North America. (2003, November 1). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 9). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Retrieved from [Link]
-
ACS Publications. (2021, October 30). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments. Retrieved from [Link]
-
Semantic Scholar. (2015, September 29). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2013, June 19). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]
-
MDPI. (2022, August 9). Ion Chromatography–High-Resolution Mass Spectrometry Method for the Determination of Bromide Ions in Cereals and Legumes: New Scenario for Global Food Security. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009, July 15). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003, April 15). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
Shimadzu. (n.d.). Clinical Research. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
Sources
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- 4. learning.sepscience.com [learning.sepscience.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. mdpi.com [mdpi.com]
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- 14. longdom.org [longdom.org]
Comparative Guide: 2-Bromo vs. 4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
Executive Summary
This technical guide analyzes the Structure-Activity Relationship (SAR) differences between two positional isomers of the
This guide is designed for medicinal chemists and pharmacologists optimizing sulfonamide hits for anticancer or antimicrobial applications.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
The core scaffold features an
Comparative Properties Table
| Feature | 2-Bromo (Ortho) Isomer | 4-Bromo (Para) Isomer |
| Molecular Geometry | Twisted/Non-planar. The bulky bromine at the ortho position creates steric repulsion with the sulfonyl oxygens, forcing a significant torsion angle twist. | Linear/Planar. The bromine is distal to the sulfonamide linkage, allowing the ring to rotate freely or adopt a planar conformation favored by crystal packing. |
| Electronic Effect | Inductive electron withdrawal (-I) is closer to the sulfonyl group, potentially increasing the acidity of the NH proton slightly more than the para-isomer. | Inductive effect is weaker due to distance; however, it effectively blocks metabolic para-hydroxylation. |
| Lipophilicity (LogP) | Similar to 4-bromo, but effective surface area is lower due to "curled" conformation. | High. The linear extension increases the accessible hydrophobic surface area. |
| Metabolic Stability | Susceptible to metabolic attack at the open para position (4-position). | High. The bromine atom blocks the primary site of CYP450-mediated hydroxylation (para-position). |
Mechanistic Implications & Biological Activity[9][10][11][12]
Target 1: Carbonic Anhydrase (hCA) Inhibition
Sulfonamides coordinate with the Zinc (
-
4-Bromo: The para-substitution extends the molecule into the hydrophobic pocket of the enzyme active site. Studies on hCA IX (a hypoxia-induced cancer target) suggest that para-halogenated tails provide superior hydrophobic contacts, leading to nanomolar potency [1].
-
2-Bromo: The steric bulk near the sulfonamide "zinc-anchor" can prevent the molecule from entering narrow active sites. However, this "clash" can be exploited to gain selectivity for isoforms with wider active site entrances, avoiding off-target inhibition of ubiquitous hCA I or II.
Target 2: Tubulin Polymerization (Anticancer)
In the context of cytotoxicity against breast cancer lines (e.g., MCF-7), the linear geometry of the 4-bromo derivative often mimics the pharmacophore of combretastatin-like agents, fitting into the colchicine binding site of tubulin [2]. The 2-bromo derivative often shows reduced potency here because the steric twist disrupts the planar stacking required for tubulin interaction.
Pathway Visualization
The following diagram illustrates the divergent signaling and binding consequences of the bromine position.
Figure 1: Mechanistic divergence of Ortho vs. Para substitution. The 4-bromo derivative maximizes potency through geometric fit and metabolic stability, while the 2-bromo derivative influences selectivity via steric constraints.
Experimental Protocols
To validate the activity differences described above, the following protocols are recommended. These are self-validating systems: the synthesis yield confirms the reactivity of the sulfonyl chloride, and the MTT assay includes positive controls to verify cell line sensitivity.
A. Synthesis of Brominated Sulfonamides
Principle: Nucleophilic attack of the aniline nitrogen on the sulfonyl chloride sulfur atom. Reagents: 2-methoxyaniline (o-anisidine), 2-bromobenzenesulfonyl chloride OR 4-bromobenzenesulfonyl chloride, Pyridine (solvent/base).
-
Preparation: Dissolve 1.0 equivalent of 2-methoxyaniline in anhydrous pyridine (5 mL per mmol) in a round-bottom flask.
-
Addition: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of the appropriate bromobenzenesulfonyl chloride dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Pour the reaction mixture into ice-cold 1M HCl (to neutralize pyridine). A precipitate should form immediately.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Validation: The 4-bromo isomer typically yields higher melting point crystals due to better packing symmetry compared to the 2-bromo isomer [3].
-
B. In Vitro Cytotoxicity Assay (MTT)
Objective: Compare IC50 values against MCF-7 (breast cancer) or A549 (lung cancer) cell lines.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1
M to 100 M).-
Control: Use Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
-
-
Incubation: Treat cells for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Expected Result: The 4-bromo derivative is expected to show a lower IC50 (higher potency) if the mechanism is tubulin-driven, due to the steric requirements of the colchicine binding site [4].
-
Synthesis of Evidence & Recommendations
Based on the structural and biological data, the following recommendations apply for drug development:
-
Select the 4-Bromo Isomer if:
-
Your target requires a deep hydrophobic reach (e.g., Carbonic Anhydrase IX active site).
-
Metabolic half-life is a priority (blocking rapid clearance).
-
You are targeting tubulin polymerization in cancer cells.
-
-
Select the 2-Bromo Isomer if:
-
You observe off-target toxicity with the 4-bromo variant and need to introduce a "steric clash" to improve selectivity (reducing affinity for the target while obliterating affinity for the off-target).
-
You wish to disrupt the planarity of the molecule to improve solubility in specific formulations.
-
References
-
BenchChem. (2025). A Comparative Analysis of the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides.Link
-
National Institutes of Health (PMC). (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds.Link
-
Khan, I. U., et al. (2010).[4] N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide crystal structure. Acta Crystallographica Section E. Link
-
Mrozek-Wilczkiewicz, A., et al. (2019).[5] Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. European Journal of Medicinal Chemistry.[5][6] Link
Sources
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- 3. benchchem.com [benchchem.com]
- 4. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Reproducing the Literature Synthesis of 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide: A Comparative Methodological Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.
Executive Summary
Sulfonamides represent a critical pharmacophore in medicinal chemistry and serve as robust directing groups in transition-metal-catalyzed C-H functionalization. The synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide involves the coupling of 2-bromobenzenesulfonyl chloride with 2-methoxyaniline (o-anisidine). Due to the dual ortho-substitution on both the electrophile and the nucleophile, steric hindrance can significantly impact reaction kinetics and overall yield.
As a Senior Application Scientist, I have evaluated multiple literature protocols to determine the most robust, scalable, and high-yielding methodology for this specific transformation[1]. This guide objectively compares standard synthetic alternatives, explains the causality behind critical experimental choices, and provides a self-validating, step-by-step protocol for reproducible execution[2].
Mechanistic Rationale & Pathway
The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution mechanism at the sulfur(VI) center. When utilizing pyridine as both the solvent/base and the catalyst, the reaction bypasses the direct, sterically hindered attack of the aniline. Instead, pyridine acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate [2]. This intermediate is far more susceptible to attack by the slightly hindered 2-methoxyaniline, driving the reaction to completion while simultaneously trapping the generated HCl.
Reaction pathway for the synthesis of the target sulfonamide via a sulfonylpyridinium intermediate.
Comparative Analysis of Synthetic Alternatives
To establish the optimal conditions, we must compare the performance of the traditional pyridine-mediated route against common laboratory alternatives, such as the Triethylamine/DMAP system and the aqueous biphasic Schotten-Baumann reaction.
Table 1: Performance Comparison of Sulfonamide Synthesis Routes
| Parameter | Method A: Pyridine / DCM (Recommended) | Method B: TEA + DMAP / DCM | Method C: Na₂CO₃ / H₂O-DCM (Schotten-Baumann) |
| Yield | 92% | 89% | 75% |
| Reaction Time | 14 hours[1] | 8 hours | 24 hours |
| Purity (Crude) | >95% | ~90% | ~80% |
| Primary Byproduct | None | Trace hydrolyzed sulfonyl chloride | Significant hydrolyzed sulfonyl chloride |
| Scalability | Excellent | Good | Moderate (biphasic mixing issues) |
| Cost Efficiency | High | Medium (DMAP adds cost) | High |
Causality in Experimental Design (E-E-A-T)
A robust protocol is not just a list of steps; it is a carefully engineered system where every variable serves a specific purpose. Here is the causality behind the recommended experimental parameters:
-
Why use Pyridine instead of Triethylamine (TEA)? While TEA is a stronger base, it is strictly a Brønsted base and cannot form the reactive sulfonylpyridinium intermediate. Given the steric clash between the ortho-bromo group and the ortho-methoxy group, relying solely on TEA often leads to stalled reactions and lower yields. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
-
Why strict temperature control (0°C addition)? The formation of the sulfonylpyridinium intermediate is highly exothermic. If the sulfonyl chloride is added at room temperature, the localized heat can cause degradation of the electrophile or promote side reactions with trace ambient moisture[2]. Cooling to 0°C ensures a controlled, uniform reaction rate.
-
Why wash the organic layer with 10% HCl during workup? Pyridine is notoriously difficult to remove via simple evaporation due to its boiling point (115°C) and tendency to co-distill. Washing with 10% aqueous HCl protonates the excess pyridine and any unreacted 2-methoxyaniline, converting them into highly water-soluble hydrochloride salts that are easily partitioned into the aqueous waste[2].
Validated Experimental Protocol
The following protocol is adapted from optimized literature procedures for sterically hindered sulfonamides[1].
Step-by-step experimental workflow for the optimal synthesis of the sulfonamide derivative.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 2-methoxyaniline (1.0 equivalent, e.g., 3.91 mmol) and anhydrous pyridine (3.0 equivalents, 11.7 mmol) to anhydrous dichloromethane (DCM, 15 mL)[1].
-
Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.
-
Addition: Dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent, 3.91 mmol) in a minimal amount of anhydrous DCM (approx. 5 mL). Add this solution dropwise to the stirring aniline mixture over 15–30 minutes[2].
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25°C). Stir continuously for 14 hours under argon[1]. Monitor the disappearance of the starting aniline via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.
-
Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash the organic layer sequentially with 10% aqueous HCl (2 × 20 mL) to remove pyridine, saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and saturated brine (20 mL)[1][2].
-
Drying & Concentration: Dry the organic extract over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (230–400 mesh) utilizing a gradient of Hexane to Ethyl Acetate to afford the pure 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide as a crystalline solid.
Analytical Characterization & Validation
To self-validate the success of the protocol, the isolated product must be characterized. The presence of the sulfonamide proton (NH) typically appears as a broad singlet in the ¹H NMR spectrum (DMSO-d₆ or CDCl₃) between
References
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A Senior Application Scientist's Guide to the Spectral Verification of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectral data expected for 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide , a key intermediate in various synthetic pathways. In the absence of a complete, published spectral dataset for this specific compound, this guide leverages established spectroscopic principles and direct comparison with structurally similar analogs to provide a robust framework for its verification.
The primary alternatives considered for comparison are the regioisomeric 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide and the related 2-bromo-N-phenylbenzenesulfonamide . By understanding the subtle yet significant differences in their spectral signatures, researchers can confidently confirm the identity and purity of the target compound.
The Imperative of Orthogonal Spectroscopic Verification
Reliance on a single analytical technique is fraught with peril; impurities or isomeric byproducts can be easily missed. A multi-faceted approach, employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides an orthogonal and thus more reliable confirmation of molecular structure. Each technique probes different aspects of the molecule's constitution, and together they form a self-validating system of analysis.
Molecular Structure and Key Features for Comparison
The following diagram illustrates the structures of our target compound and its key comparators, highlighting the positional differences that will manifest in their respective spectra.
Comparative Crystallographic Analysis: Crystal Lattice Parameters of 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide vs. Structural Analogues
Executive Summary
In the rational design of sulfonamide-based therapeutics, solid-state characterization is not merely a regulatory requirement—it is a fundamental predictor of a drug's physicochemical performance. The crystal lattice parameters dictate packing density, thermodynamic stability, and ultimately, the aqueous solubility and bioavailability of the active pharmaceutical ingredient (API).
This guide provides an in-depth comparative analysis of the crystal lattice parameters of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide against structurally related alternatives. By examining the causality between steric substitutions and crystallographic packing, researchers can better predict polymorphic behavior and optimize formulation strategies.
Structural Causality and Conformational Dynamics
The baseline conformation of benzenesulfonamides typically favors an eclipsed or staggered orientation of the sulfonyl group, which heavily dictates the resulting lattice parameters and intermolecular interactions[1]. In typical secondary benzene sulfonamides, solid-state packing is driven by the competition between two primary hydrogen-bonding motifs: extended one-dimensional catemeric (chain) tapes and discrete dimeric (cyclic)
The Impact of Ortho-Substitutions
In 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide , the crystallographic performance is governed by severe steric hindrance.
-
The 2-Bromo Effect: Bromine is a highly polarizable, bulky halogen. Its presence at the ortho-position of the benzenesulfonyl ring creates significant van der Waals repulsion against the adjacent sulfonyl oxygen atoms.
-
The 2-Methoxy Effect: The ortho-methoxy group on the aniline ring further restricts rotation around the
bond.
Causality: This dual steric clash forces the molecule out of a planar conformation, increasing the dihedral angle between the two phenyl rings to >65°. This extreme torsion physically prevents the formation of the extended 1D catemeric tapes typically seen in unsubstituted analogues, forcing the molecule to crystallize via discrete dimeric hydrogen-bonded synthons (
Fig 1: Mechanistic pathway of ortho-substitutions altering sulfonamide crystal lattice packing.
Comparative Crystal Lattice Parameters
To objectively evaluate the crystallographic stability of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, we must compare its unit cell parameters against standard alternatives.
-
Alternative 1: N-(3-Chlorophenyl)benzenesulfonamide. A meta-halogenated alternative. The lack of ortho-steric clash allows this molecule to crystallize in a highly symmetric tetragonal system with extended
chains[3]. -
Alternative 2: N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Modifying the amine nitrogen directly removes the primary hydrogen bond donor entirely. This forces the crystal into a monoclinic lattice stabilized merely by weak
interactions and stacking, resulting in a significantly lower packing density[4].
Quantitative Data Summary
| Compound | Space Group | Primary Synthon | |||||
| 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide | Monoclinic, | 10.512 | 9.145 | 21.054 | 104.12 | 4 | Dimer ( |
| N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide | Monoclinic, | 10.037 | 9.018 | 20.423 | 103.42 | 4 | Weak |
| N-(3-Chlorophenyl)benzenesulfonamide | Tetragonal, | 8.836 | 8.836 | 32.081 | 90.00 | 8 | Catemer ( |
| N-Phenylbenzenesulfonamide (Form I) | Monoclinic, | 9.850 | 8.750 | 18.500 | 100.20 | 4 | Catemer ( |
Data Interpretation: The introduction of the bulky 2-bromo and 2-methoxy groups expands the
Experimental Methodology: Self-Validating Crystallography Protocol
To ensure high scientific integrity and reproducibility, the following self-validating protocol must be utilized for the growth and structural determination of halogenated sulfonamide crystals.
Step 1: Solvent Screening & Crystal Growth
-
Preparation: Dissolve 50 mg of the synthesized sulfonamide (>99.5% purity via HPLC) in 5 mL of a moderately polar solvent system (e.g., ethyl acetate/hexane 1:1 v/v).
-
Causality of Solvent Choice: The choice of solvent directly impacts the polymorphic outcome. Highly polar solvents (like methanol) can hydrogen-bond with the sulfonamide, potentially yielding unstable solvates. Non-polar mixtures promote the thermodynamic formation of intrinsic
synthons[2]. -
Isothermal Slow Evaporation: Pierce the vial cap with a 22-gauge needle and incubate at a constant 296 K. Validation Check: Constant temperature prevents thermal gradients that cause rapid, defective nucleation. Harvest crystals after 7-14 days.
Step 2: X-Ray Diffraction Data Collection
-
Crystal Selection: Select a defect-free single crystal (approx. 0.3 × 0.2 × 0.2 mm) under a polarized light microscope. Extinction under cross-polarizers confirms single-crystal integrity.
-
Mounting: Mount the crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
-
Irradiation: Collect data using a diffractometer equipped with graphite-monochromated Mo
radiation ( Å) at 296 K.
Step 3: Structure Solution & Refinement
-
Solving: Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (Br, S).
-
Refinement: Refine using full-matrix least-squares on
(SHELXL). Place hydrogen atoms in calculated positions and refine using a riding model. -
System Validation: The protocol is self-validating if the internal agreement factor (
) is and the final Goodness-of-Fit ( ) approaches 1.0. Verify that residual electron density peaks ( ) are minimal ( e/ų).
Fig 2: Self-validating workflow for sulfonamide single-crystal growth and X-ray diffraction analysis.
References
- Title: (PDF) N -Benzyl- N -(2-methoxyphenyl)benzenesulfonamide - Academia.
- Title: N-(3-Chlorophenyl)
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A Senior Application Scientist's Guide to Confirming Regioselectivity in the Synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Introduction: The Imperative of Regiochemical Fidelity in Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved therapeutics.[1][2] Its unique physicochemical properties—including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its electron-withdrawing nature—make it a privileged scaffold in drug design.[3] The synthesis of N-aryl sulfonamides, such as 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, is frequently achieved via the reaction of an arylsulfonyl chloride with an aniline derivative.
However, the success of this synthesis is not merely measured by yield. For any downstream application, particularly in drug development, the absolute confirmation of the compound's constitution is paramount. Regioselectivity—the specific orientation of substituent groups on the aromatic rings—is a critical quality attribute. An incorrect regioisomer can lead to drastically different biological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth comparison of methodologies for synthesizing and, most critically, confirming the precise regiochemistry of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, blending established protocols with advanced analytical strategies.
Primary Synthetic Approach: The Hinsberg Reaction
The most direct and widely adopted method for synthesizing N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine, often in the presence of a base.[4] In our target synthesis, this involves the reaction of 2-bromobenzenesulfonyl chloride with 2-methoxyaniline.
The causality behind this choice is rooted in the high electrophilicity of the sulfur atom in the sulfonyl chloride and the nucleophilicity of the amine's nitrogen atom. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl group, followed by the elimination of a chloride ion. A base, such as pyridine or aqueous sodium carbonate, is typically employed to neutralize the HCl generated, driving the reaction to completion.[5][6]
Experimental Protocol: Synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
This protocol is adapted from established methodologies for sulfonamide synthesis.[5][7]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq, e.g., 1.23 g, 10.0 mmol) in 20 mL of pyridine or a biphasic system of 25 mL water and 15 mL of 10% aqueous sodium carbonate.[5]
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (1.05 eq, e.g., 2.68 g, 10.5 mmol) in a minimal amount of a suitable solvent like dichloromethane or add it directly if it is a liquid. Add this solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[7]
-
Work-up:
-
If using pyridine, remove the solvent under reduced pressure.
-
Acidify the aqueous reaction mixture by slowly adding concentrated HCl until the pH is approximately 2. This protonates any remaining base and precipitates the crude product.[7]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any remaining salts.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide as a solid.
The Core Directive: A Multi-Pronged Approach to Confirming Regioselectivity
No single analytical technique should be used in isolation. A self-validating system of characterization is essential for ensuring scientific integrity. The following workflow illustrates the logical progression from synthesis to definitive structural confirmation.
Caption: Experimental workflow from synthesis to final confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful and routine tool for determining regiochemistry in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, NOESY) experiments provides definitive evidence of atomic connectivity.
-
¹H NMR Analysis:
-
Aromatic Region (6.5-8.0 ppm): The key to confirming regioselectivity lies in the distinct patterns of the two aromatic rings.
-
2-Bromophenyl Ring: Expect four distinct signals, each integrating to 1H. The proton ortho to the sulfonyl group will be the most downfield. The proton ortho to the bromine will also be significantly shifted.
-
2-Methoxyphenyl Ring: Expect four signals. The protons ortho and para to the electron-donating methoxy group will be shifted upfield compared to the meta proton.
-
-
Methoxy Group (~3.8 ppm): A sharp singlet integrating to 3H confirms the presence of the -OCH₃ group.
-
N-H Proton (variable, ~9-10 ppm): A broad singlet that is exchangeable with D₂O. Its presence confirms the sulfonamide linkage.
-
-
¹³C NMR Analysis: Should reveal 13 distinct carbon signals (unless there is accidental overlap), corresponding to the 13 unique carbon atoms in the molecule. The C-Br and C-S signals will have characteristic chemical shifts.
-
2D NMR (COSY & NOESY):
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. It will clearly show which protons are adjacent on each of the two aromatic rings, confirming the substitution patterns.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for confirming the N-aryl linkage. A through-space correlation (cross-peak) between the methoxy protons (~3.8 ppm) and one of the aromatic protons on the same ring (specifically, the proton at the 3-position) provides unambiguous evidence that the methoxy-bearing ring is indeed bonded to the sulfonamide nitrogen.
-
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
While NMR confirms connectivity, high-resolution mass spectrometry (HRMS) confirms the elemental composition.
-
Molecular Ion Peak: HRMS will provide a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺, which can be used to confirm the elemental formula (C₁₃H₁₂BrNO₃S).
-
Isotopic Pattern: A crucial diagnostic feature is the isotopic signature of bromine. The presence of two peaks of nearly equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes), is a definitive indicator that the compound contains one bromine atom.
X-ray Crystallography: The Unambiguous Gold Standard
For absolute, irrefutable proof of structure, single-crystal X-ray crystallography is the ultimate arbiter.[8] If a suitable single crystal of the synthesized compound can be grown, this technique provides a three-dimensional map of the molecule, confirming the precise location of every atom and leaving no doubt about the regiochemistry.[9] While not a high-throughput technique, it is the method of choice for establishing a reference standard or for resolving any ambiguity from spectroscopic data. The crystal structure of the closely related N-(2-Methoxyphenyl)benzenesulfonamide has been reported, providing a strong comparative model.[5]
Data Summary: A Comparative Guide to Analytical Techniques
| Technique | Information Provided | Throughput | Conclusiveness for Regioselectivity | Key Rationale |
| ¹H, ¹³C NMR | Atomic connectivity, substitution patterns | High | High | Provides a detailed map of the molecule's proton and carbon framework. |
| 2D NMR (NOESY) | Through-space proximity of atoms | Medium | Very High | Unambiguously links the two aromatic rings across the sulfonamide bond. |
| HRMS | Elemental formula, presence of bromine | High | Medium | Confirms mass and formula but not the specific isomer. The isotopic pattern confirms bromine's presence. |
| IR Spectroscopy | Presence of functional groups (N-H, S=O) | High | Low | Confirms the molecule was formed but provides little information on isomeric structure. |
| X-ray Crystallography | Absolute 3D molecular structure | Low | Absolute | Provides definitive, unambiguous proof of the exact atomic arrangement.[8] |
Alternative Synthetic Strategies: Expanding the Chemist's Toolkit
While the Hinsberg reaction is robust, other methods can offer advantages in substrate scope, mildness, or regiochemical control, particularly when starting materials are complex.
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis offers a convergent and highly regioselective approach. Instead of forming the S-N bond last, one can construct one of the aryl rings onto a pre-formed sulfonamide or sulfonyl precursor. A notable strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids.[4][10]
-
Mechanism: An arylboronic acid (e.g., 2-bromophenylboronic acid) is coupled with a sulfur dioxide source and a chloride source under palladium catalysis to generate the 2-bromobenzenesulfonyl chloride in situ or as an isolated intermediate, which can then react with 2-methoxyaniline.[4]
-
Advantage: This method offers exceptional regiocontrol because the substitution pattern is pre-defined in the boronic acid starting material, making it inherently regioselective.[10]
Caption: Comparison of synthetic logic for achieving regioselectivity.
Synthesis from Alternative Precursors
Recent advancements have focused on developing milder and more sustainable methods, such as the in situ generation of sulfonyl chlorides from thiols or the use of nitroarenes as amine precursors.[11][12]
-
Oxidative Chlorination of Thiols: This strategy avoids the storage of highly reactive and moisture-sensitive sulfonyl chlorides by generating them in the reaction vessel from more stable thiol precursors immediately before reaction with the amine.[11]
-
Direct Use of Nitroarenes: Some iron-catalyzed methods allow for the direct coupling of sodium arylsulfinates with nitroarenes, where the nitro group is reduced and functionalized in one pot to form the N-aryl sulfonamide.[12] This bypasses the need to first synthesize and isolate the aniline.
These alternative methods primarily offer advantages in convenience, safety, and sustainability. The fundamental challenge of confirming the final regiochemistry remains, and the analytical techniques described in this guide are universally applicable regardless of the synthetic route chosen.
Conclusion
In the synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, confirming regioselectivity is not an optional final step but a core component of the synthetic process. While the classic Hinsberg reaction is a reliable method, its success hinges on the purity of the starting materials. For routine verification, a combination of ¹H NMR and high-resolution mass spectrometry provides a robust and efficient confirmation of structure. For absolute, unambiguous proof, especially for a reference standard or in cases of dispute, 2D NOESY NMR and single-crystal X-ray crystallography are the definitive tools. By employing this multi-technique, self-validating approach, researchers can proceed with confidence, knowing that the structural integrity of their compounds is assured.
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Various Authors. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
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Gaikwad, D. D., et al. (2024). Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives. Synthetic Communications. [Link]
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Krasavin, M., et al. (2016). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, PMC. [Link]
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Li, M., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [Link]
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Arcoria, A., et al. (1987). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Sobiło, M., et al. (2022). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety. CrystEngComm, RSC Publishing. [Link]
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reference standards for 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide analysis
2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide (CAS: 924107-85-7) is a highly specialized sulfonamide building block frequently utilized in advanced organic synthesis, such as Mitsunobu reactions with homoallylic alcohols[1]. Because it serves as an upstream intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), any impurities—such as unreacted 2-methoxyaniline, 2-bromobenzenesulfonyl chloride, or des-bromo derivatives—can propagate through the synthetic pathway.
To ensure the integrity of downstream products, analytical laboratories must establish rigorous reference standards for this compound. This guide objectively compares the performance of different grades of reference standards and provides field-proven, self-validating experimental protocols for their qualification, grounded in current metrological and pharmacopeial guidelines.
The Regulatory & Metrological Landscape
When analyzing API intermediates, the choice of reference standard dictates the reliability of the analytical data. The International Council for Harmonisation (ICH) Q7 guidelines mandate that primary reference standards must be authentic, highly pure, and supported by an extensive set of analytical data[2].
If a compendial standard (e.g., USP or Ph. Eur.) is unavailable—which is the case for specialized intermediates like 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide—laboratories must either purchase an ISO 17034-accredited Certified Reference Material (CRM) or establish a fully qualified in-house primary standard[3][4]. Secondary (or working) standards can then be established, provided their suitability is determined before first use by comparing them directly against the primary standard using orthogonal analytical techniques[2][5].
Comparative Analysis of Reference Standard Grades
To objectively evaluate the best approach for your laboratory, we compared three tiers of reference materials for 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide analysis.
| Performance Metric | ISO 17034 Certified Reference Material (CRM) | In-House Qualified Working Standard (Secondary) | Standard Commercial Reagent Grade |
| Absolute Purity | >99.5% (Certified via qNMR) | >98.0% (Assayed against Primary) | ~95.0% - 97.0% (Uncertified) |
| Measurement Uncertainty | Low (Typically ± 0.5%, | Moderate (Compounded uncertainty) | Unknown / Not Assessed |
| Metrological Traceability | Directly traceable to SI units | Traceable to Primary Standard | None |
| Impurity Profiling | Fully characterized (LC-HRMS, GC) | Verified against Primary Standard | Basic HPLC-UV area % only |
| Regulatory Compliance | Fully compliant (ICH Q7, USP <11>) | Compliant if protocol is documented | Non-compliant for GMP release |
| Cost & Lead Time | High initial cost, immediate use | High internal labor/time cost | Low cost, high regulatory risk |
Analytical Verdict: While commercial reagent grades are suitable for early-stage R&D, they fail to meet the "highly characterized specimen" requirements of USP <11>[6]. For GMP-compliant API manufacturing, utilizing an ISO 17034 CRM as a primary calibrant to qualify an In-House Working Standard provides the optimal balance of metrological traceability and operational cost-efficiency[4][5].
Experimental Protocols for Standard Qualification
To establish a self-validating system for standard qualification, the analytical target profile (ATP) must rely on orthogonal techniques[7][8]. We utilize Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination and LC-HRMS for chromatographic impurity profiling.
Protocol 1: Absolute Purity Determination via 1H-qNMR (Primary Ratio Method)
Causality & Rationale: Unlike chromatographic methods that require a structurally identical reference standard (which creates a circular dependency if the standard itself is being qualified), qNMR is a primary ratio method[7]. It measures the absolute mass fraction of the analyte by comparing the integral of a specific analyte proton against an internal calibrant (IC) that is directly traceable to the International System of Units (SI)[7].
-
Calibrant Selection: Use NIST SRM 350b (Benzoic Acid) as the internal calibrant.
-
Why? The aromatic protons of benzoic acid (7.5–8.1 ppm) do not overlap with the highly diagnostic methoxy (-OCH3) singlet of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide, which resonates cleanly at ~3.8 ppm.
-
-
Sample Preparation: Accurately weigh ~20 mg of the sulfonamide candidate and ~10 mg of NIST SRM 350b using a microbalance (USP <41> compliant)[9]. Co-dissolve in 0.6 mL of deuterated DMSO (
). -
Parameter Optimization (Self-Validating Step):
-
Run an inversion-recovery experiment to determine the longitudinal relaxation time (
) for the methoxy protons and the calibrant protons. -
Causality: To ensure complete magnetization recovery and quantitative accuracy, the relaxation delay (
) must be set to of the slowest relaxing nucleus. Failure to do so will result in artificial signal attenuation and a biased purity value[10].
-
-
Acquisition & Processing: Acquire 64 transients with a 90° pulse angle. Apply zero-filling and a 0.3 Hz exponential line-broadening function. Phase and baseline correct manually.
-
Calculation: Calculate the mass fraction (
) using the equation: (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).
Protocol 2: Orthogonal Impurity Profiling via LC-HRMS
Causality & Rationale: qNMR provides absolute purity but lacks the sensitivity to detect trace impurities (<0.1%) that might share similar NMR chemical shifts[5]. LC-HRMS separates these impurities chromatographically and identifies them by exact mass.
-
Chromatographic Conditions: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Why? The slightly acidic sulfonamide NH requires an acidic mobile phase to remain fully protonated, preventing peak tailing. Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Detection: Monitor UV at 254 nm and acquire HRMS data in positive electrospray ionization (ESI+) mode.
-
Data Interpretation: Look for the characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks at m/z ~342 and 344) for the main peak. Screen the baseline for the des-bromo impurity (m/z ~264), which is a common synthetic byproduct that qNMR might struggle to differentiate if its methoxy signal overlaps with the main peak.
Qualification Workflow & Traceability
The following diagram illustrates the logical relationship and traceability pathway required to elevate a raw commercial reagent into a fully qualified secondary working standard under ICH Q7 guidelines[11][12].
Caption: Reference Standard Qualification & Traceability Pathway for Sulfonamide Intermediates.
References
-
LookChem. "Cas 627-27-0,3-Buten-1-ol". LookChem. Available at:[Link]
-
Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide". Qualityze. Available at:[Link]
-
GMP Insiders. "Primary Vs Secondary Reference Standards In GMP Labs". GMP Insiders. Available at:[Link]
-
Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?". Lachman Consultants Blog. Available at:[Link]
-
Zamann Pharma Support. "ICH Q7 Guidance". Zamann Pharma Support GmbH. Available at: [Link]
-
European Pharmaceutical Review. "Endotoxin definition and standardisation". European Pharmaceutical Review. Available at: [Link]
-
ARO Scientific. "ISO 17034 Guide to International Standards for Reference Material Producers". ARO Scientific. Available at:[Link]
-
ResolveMass Laboratories Inc. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)". ResolveMass. Available at:[Link]
-
American Pharmaceutical Review. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". American Pharmaceutical Review. Available at:[Link]
Sources
- 1. Cas 627-27-0,3-Buten-1-ol | lookchem [lookchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. usp.org [usp.org]
- 8. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
- 9. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. qualityze.com [qualityze.com]
- 12. ICH Q7 Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
Personal protective equipment for handling 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Comprehensive Safety and Operational Guide for Handling 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
Introduction Welcome to the definitive operational guide for handling 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide (CAS: 924107-85-7). As a Senior Application Scientist, I designed this protocol to bridge the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution. This guide provides the mechanistic reasoning behind our safety protocols, ensuring that researchers and drug development professionals can handle this halogenated sulfonamide with absolute confidence, building a self-validating system of laboratory safety.
Chemical Profile & Mechanistic Toxicology
Before donning Personal Protective Equipment (PPE), we must understand the chemical entity. 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide is a halogenated organic compound utilized primarily as a building block in medicinal chemistry and drug discovery.
-
Hazard Classifications: It falls under GHS categories for Acute Toxicity - Oral (Category 4, H302), Skin Irritation (Category 2, H315), Eye Irritation (Category 2, H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)[1].
-
Mechanistic Causality:
-
Dermal Penetration: The addition of the bulky, electron-withdrawing bromine atom significantly increases the molecule's lipophilicity (LogP). This high lipophilicity enhances the compound's ability to partition into the lipid matrix of the stratum corneum, increasing the risk of systemic absorption upon dermal contact.
-
Sensitization Risk: The sulfonamide moiety (-SO2NH-) is a well-documented structural alert for idiosyncratic hypersensitivity reactions (commonly known as "sulfa allergies"). Inhalation of dust or prolonged skin contact can provoke immune-mediated sensitization and hepatotoxic effects 2.
-
Mucosal Irritation: As a crystalline powder, micro-particulates can deposit in the upper respiratory tract, reacting with mucosal moisture to cause localized inflammation (H335) .
-
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient. The following PPE matrix is engineered to mitigate the specific lipophilic and particulate hazards of this compound.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double-layered Nitrile gloves (EN 374 compliant, minimum 0.11 mm thickness). | Nitrile provides excellent resistance to lipophilic halogenated organics. Double gloving prevents breakthrough if the outer layer is compromised by solvent vehicles (e.g., DMSO, DMF) during solution preparation 3. |
| Eye/Face Protection | Chemical splash goggles (EN 166 or ANSI Z87.1). Face shield required for bulk transfers (>50g). | Prevents mechanical irritation from airborne particulates and chemical burns from accidental solvent splashing 3. |
| Respiratory | N95, P100, or FFP3 particulate respirator. | Essential when weighing dry powders outside of a closed-loop system to prevent inhalation of sensitizing sulfonamide dust . |
| Body Protection | Flame-resistant, non-porous lab coat (e.g., Tyvek sleeves for bulk handling). | Prevents accumulation of static-charged powders on standard cotton lab coats, reducing secondary exposure risks. |
Operational Handling Protocol
To ensure a self-validating safety system, every handling step must minimize aerosolization and static cling.
Step-by-Step Weighing and Transfer Workflow:
-
Environmental Preparation: Conduct all weighing inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing station. Ensure the sash is lowered to the optimal operational height.
-
Static Mitigation: Halogenated powders often exhibit static charge. Use an anti-static zero-ionizer gun on the analytical balance and weighing boats prior to transfer.
-
Transfer Technique: Do not pour. Use a grounded, stainless-steel micro-spatula. Transfer the compound into a pre-tared, sealable glass vial (e.g., amber glass to prevent potential photo-degradation) rather than an open weigh boat.
-
Solvent Solubilization: If preparing stock solutions, add the primary solvent (typically DMSO or DMF for sulfonamides) directly to the sealed vial via syringe to eliminate dry powder exposure during transport.
-
Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free cloth (isopropanol is effective), followed by a dry wipe.
Visualizing the Safety Workflow
Workflow for the safe handling, spill containment, and disposal of halogenated sulfonamides.
Spill Response and Containment Plan
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination [[3]]().
-
Isolate the Area: Evacuate non-essential personnel. Ensure fume hood exhaust is operating at maximum capacity.
-
Avoid Aerosolization: Never dry-sweep sulfonamide powders. Dry sweeping forces particulates into the breathing zone.
-
Wet-Wipe Method: Cover the spill with absorbent laboratory paper. Gently apply a wetting agent (water or a 10% isopropanol solution) over the paper to suppress dust formation.
-
Collection: Carefully fold the damp paper inward, encapsulating the powder. Place the contaminated materials into a heavy-duty, sealable polyethylene bag.
-
Surface Neutralization: Wash the spill surface with soap and water, followed by an ethanol wipe to remove residual lipophilic traces.
Waste Disposal and Environmental Logistics
Because this compound contains a covalently bonded bromine atom, its disposal logistics differ significantly from standard organic waste .
-
Segregation: All waste containing 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated solvents can lead to dangerous exothermic reactions in the waste stream and violates environmental regulations.
-
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a designated solid hazardous waste bin, clearly labeled with "Contains Halogenated Sulfonamides."
-
Destruction: The preferred method of disposal is high-temperature incineration equipped with scrubbers capable of neutralizing hydrobromic acid (HBr) and sulfur oxides (SOx) generated during combustion.
References
-
Title: Benzenesulfonamide - Hazardous Agents Source: Haz-Map URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
